RTC-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClF3N2O3S/c25-19-9-8-18-7-6-17-4-1-2-5-22(17)30(23(18)16-19)15-3-14-29-34(31,32)21-12-10-20(11-13-21)33-24(26,27)28/h1-2,4-5,8-13,16,29H,3,6-7,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOJMNDDVVEPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClF3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RTC-5 (TRC-382): An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTC-5, also known as TRC-382, is a novel, optimized phenothiazine (B1677639) derivative that has demonstrated significant anti-cancer properties in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its core cellular targets and signaling pathways. The information presented herein is intended to support further research and development of this promising anti-cancer agent. While initially observed to be effective in cancer models driven by the Epidermal Growth Factor Receptor (EGFR), the primary mechanism of this compound is now understood to be the activation of Protein Phosphatase 2A (PP2A), a key tumor suppressor.[3][4][5][6][7] This activation leads to the downstream inhibition of critical oncogenic signaling cascades, including the PI3K-AKT and RAS-ERK pathways.[2][3]
Quantitative Data Summary
The anti-proliferative activity of this compound (TRC-382) has been evaluated across a broad range of cancer cell lines. The following tables summarize the available quantitative data on its in vitro efficacy.
Table 1: Growth Inhibition of H1650 Lung Adenocarcinoma Cells by this compound
| Parameter | Value | Cell Line | Assay Duration |
| GI₅₀ | 12.6 µM | H1650 | 48 hours |
| Data sourced from MedChemExpress.[3] |
Table 2: IC₅₀ Values of TRC-382 in Prostate Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| LNCaP | 16.9 |
| 22Rv1 | 14.1 |
| Data from a study on small-molecule activators of PP2A.[1][6] |
An extensive screening of TRC-382 across 240 different cancer cell lines revealed broad anti-cancer activity, with prostate cancer cell lines being among the most sensitive. The average IC₅₀ across all 240 cell lines was 19.6 µM.[1][6][7]
Core Mechanism of Action: PP2A Activation
Recent studies have identified this compound (TRC-382) and its structural analogues as potent small-molecule activators of Protein Phosphatase 2A (PP2A).[5][6][7] PP2A is a critical serine/threonine phosphatase that functions as a tumor suppressor by dephosphorylating and thereby inactivating numerous proteins involved in cell growth and proliferation.[1][6] The activation of PP2A by this compound leads to the dephosphorylation of key components of the PI3K-AKT and RAS-ERK signaling pathways, resulting in their downregulation.[4]
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.
Cell Viability and Growth Inhibition Assay (MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).[2]
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., H1650, LNCaP, 22Rv1) in 96-well plates at an appropriate density and allow them to adhere overnight.[2][6]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (TRC-382) for a specified period (e.g., 48 hours).[2][3][6]
-
MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.[1][2]
-
Solubilization: Solubilize the formazan crystals with a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[2]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
-
Data Analysis: Calculate the GI₅₀ or IC₅₀ value by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.[2]
-
Western Blot Analysis
-
Objective: To assess the effect of a compound on the phosphorylation status and total protein levels of key signaling proteins.[2]
-
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations and for different time points. Subsequently, lyse the cells to extract total protein.[2][3]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[2]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[2]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, and anti-total-ERK).[2]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[2]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Methodology:
-
Animal Model: Utilize immunodeficient mice, such as SCID/NCr (BALB/c background) mice.[1]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., LNCaP/AR) into the flank of the mice.[6]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., ~200 mm³). Then, randomize the mice into treatment and control groups.[6]
-
Treatment Administration: Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage) at a specified dose and schedule.[7]
-
Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[6]
-
Experimental Workflow Diagram
Conclusion
This compound (TRC-382) is a promising anti-cancer agent with a well-defined mechanism of action centered on the activation of the tumor suppressor PP2A.[5][6][7] This activation leads to the downstream inhibition of the pro-survival PI3K-AKT and RAS-ERK signaling pathways.[2][3] The quantitative data demonstrates its potent growth-inhibitory effects across a wide range of cancer cell lines, with particularly high sensitivity in prostate cancer models.[1][6] The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound as a potential therapeutic agent. Future research should focus on further elucidating the precise binding interactions between this compound and PP2A and exploring its efficacy in a broader range of preclinical and clinical settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
The Cellular Target of RTC-5: A Technical Guide to its Core Mechanism of Action
For Immediate Release: December 6, 2025
This technical guide provides a comprehensive overview of the current understanding of the cellular mechanisms of RTC-5 (also known as TRC-382), a novel phenothiazine (B1677639) derivative with demonstrated anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research. While the definitive, direct molecular target of this compound remains to be fully elucidated, substantial evidence indicates its function as a potent negative regulator of the PI3K-AKT and RAS-ERK oncogenic signaling pathways.[1][2]
Executive Summary
This compound is an optimized phenothiazine compound that exhibits anti-neoplastic activity, particularly in preclinical models of cancers driven by aberrant Epidermal Growth Factor Receptor (EGFR) signaling.[1][2] Its primary mechanism of action is attributed to the concurrent downregulation of the PI3K-AKT and RAS-ERK signaling cascades.[1] As a phenothiazine derivative, this compound may also possess other anti-cancer properties characteristic of this class of molecules, including calmodulin inhibition and disruption of plasma membrane integrity.[2] This guide synthesizes the available quantitative data, details the experimental protocols used to characterize its activity, and provides visual representations of the implicated signaling pathways and experimental workflows.
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified by its growth inhibitory effects on human lung adenocarcinoma cells. The available data is summarized in the table below.
| Parameter | Cell Line | Value |
| GI50 | H1650 (Lung Adenocarcinoma) | 12.6 μM |
| Table 1: In Vitro Efficacy of this compound.[1] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by inhibiting two critical signaling pathways that are frequently hyperactivated in cancer: the PI3K-AKT and RAS-ERK pathways. This inhibition leads to a reduction in cell proliferation and survival.[1]
Caption: Figure 1: PI3K-AKT and RAS-ERK signaling pathways inhibited by this compound.
Experimental Protocols
The following sections detail the methodologies used to characterize the cellular effects of this compound.
Cell Growth Inhibition Assay (GI50 Determination)
This assay is designed to determine the concentration of this compound required to inhibit the growth of cancer cells by 50%.
-
Cell Seeding: H1650 lung adenocarcinoma cells are seeded in 96-well plates and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a specified duration, typically 48 hours.[1][2]
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or SRB assay.
-
Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Signaling Pathway Inhibition
Western blotting is employed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K-AKT and RAS-ERK pathways.[1] A decrease in the phosphorylated forms of AKT (p-AKT) and ERK (p-ERK) indicates pathway inhibition.[1]
-
Cell Treatment and Lysis: Cancer cells are treated with this compound at various concentrations and for different time points. Following treatment, the cells are lysed to extract total protein.[2]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.[2]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[2]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of AKT and ERK.[2]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
Caption: Figure 2: General workflow for Western Blot analysis.
Potential Mechanisms Inherited from the Phenothiazine Class
As a phenothiazine derivative, this compound may share other anti-cancer mechanisms attributed to this class of molecules.[2] These potential mechanisms, while not yet specifically demonstrated for this compound, warrant further investigation.
-
Calmodulin Inhibition: Phenothiazines are known inhibitors of calmodulin, a calcium-binding protein that regulates numerous cellular processes, including cell proliferation.[2]
-
Plasma Membrane Disruption: The physicochemical properties of phenothiazines can lead to the perturbation of the cancer cell plasma membrane, affecting its integrity and function.[2]
Future Directions
This compound (TRC-382) is a promising anti-cancer agent that exerts its effects through the negative regulation of the PI3K-AKT and RAS-ERK signaling pathways.[1][2] The quantitative data available demonstrates its potent growth-inhibitory effects on lung adenocarcinoma cells.[1] However, to fully realize the therapeutic potential of this compound, further research is imperative. A critical next step is the definitive identification of its direct molecular target(s) and binding site(s). Advanced techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and computational modeling could be employed to elucidate the precise mechanism of action. A deeper understanding of how this compound engages its cellular targets will be instrumental in optimizing its therapeutic application and in the design of next-generation anti-cancer agents.
References
An In-depth Technical Guide on RTC-5 and the RAS-ERK Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational compound RTC-5 and its interaction with the critical RAS-ERK signaling cascade. The content herein is curated for an audience with a strong background in molecular biology, oncology, and pharmacology. This document details the mechanism of action of this compound, presents available quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and the RAS-ERK Signaling Pathway
This compound, also known as TRC-382, is a novel, optimized phenothiazine (B1677639) derivative that has demonstrated significant anti-cancer properties in preclinical studies.[1] Phenothiazines, a class of molecules historically used for their antipsychotic effects, have shown potential as anti-cancer agents due to their pleiotropic effects on cancer cells, including the disruption of plasma membrane integrity and modulation of key intracellular signaling pathways.[1] this compound has emerged as a promising candidate from this class, with demonstrated efficacy in cancer models driven by aberrant Epidermal Growth Factor Receptor (EGFR) signaling.[1]
The primary described mechanism of action for this compound is the concurrent downregulation of two critical oncogenic signaling pathways: the PI3K-AKT pathway and the RAS-ERK pathway (also known as the MAPK pathway).[1] These pathways are central to cell proliferation, survival, growth, and differentiation, and their dysregulation is a hallmark of many human cancers.[1][2]
The RAS-ERK signaling cascade is a highly conserved pathway that transduces signals from cell surface receptors to the nucleus, ultimately regulating gene expression.[2][3] The pathway consists of a series of protein kinases:
-
RAS: A family of small GTPases that act as molecular switches.
-
RAF: A family of serine/threonine kinases that are activated by RAS.
-
MEK (MAPK/ERK Kinase): A dual-specificity kinase that phosphorylates and activates ERK.
-
ERK (Extracellular signal-Regulated Kinase): The final kinase in the cascade, which phosphorylates a multitude of cytoplasmic and nuclear substrates.
Aberrant activation of the RAS-ERK pathway, often due to mutations in RAS or BRAF, is a major driver of tumorigenesis in a significant portion of human cancers.[3]
Quantitative Data on the Biological Activity of this compound
The following tables summarize the available quantitative data for this compound and related phenothiazine derivatives. It is important to note that publicly available data on this compound is limited. The data presented here is based on existing preclinical research.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Cancer Type | Value |
| GI50 | H1650 | Lung Adenocarcinoma | 12.6 μM |
GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Table 2: Effect of this compound on RAS-ERK and PI3K-AKT Pathway Phosphorylation
| Target Protein | Cell Line | Concentration | Time Point | Effect |
| p-ERK | H1650 | 20-40 μM | 24 hours | Decreased expression |
| p-AKT | H1650 | 20-40 μM | 24 hours | Decreased expression |
This data indicates that this compound inhibits the phosphorylation of key downstream effectors in both the RAS-ERK and PI3K-AKT pathways.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the RAS-ERK signaling pathway, the inhibitory action of this compound, and the workflows for key experimental protocols.
The RAS-ERK Signaling Pathway and Inhibition by this compound
Western Blotting Experimental Workflow
References
The Discovery and Preclinical Profile of TRC-382: A Novel Phenothiazine Derivative Targeting Oncogenic Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TRC-382, also identified as RTC-5, is a novel, optimized phenothiazine (B1677639) derivative that has demonstrated significant anti-cancer potential in preclinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data associated with TRC-382. Efficacious in models of EGFR-driven cancers, TRC-382 exerts its anti-neoplastic effects through the concomitant negative regulation of the PI3K-AKT and RAS-ERK signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the compound's mechanism and development workflow to support ongoing research and development in oncology.
Discovery and Synthesis
From Neuroleptics to Novel Anti-Cancer Agents
The discovery of TRC-382 originates from the re-engineering of neurotropic phenothiazine and dibenzazepine (B1670418) tricyclics, such as trifluoperazine (B1681574) (TFP) and chlorpromazine (B137089) (CPZ). These parent compounds were known to possess anti-cancer "side effects," which were subsequently harnessed and optimized. The core innovation in the development of TRC-382 was the strategic replacement of the basic amine functional group, responsible for the central nervous system (CNS) effects of the parent drugs, with a neutral polar functional group. This modification successfully abrogated the neurotropic effects while enhancing the anti-cancer potency.
Lead Optimization and the Emergence of TRC-382 (this compound)
Through a process of chemical optimization, several new phenothiazines and dibenzazepines with improved anti-cancer activity were generated. TRC-382 (this compound) emerged as a lead candidate from this effort, demonstrating superior potency and a favorable preclinical profile.
Synthesis of TRC-382
While the seminal publication describes the conceptual approach to the synthesis of TRC-382—the modification of the phenothiazine tricycle—a detailed, step-by-step public domain protocol for its chemical synthesis has not been identified in the reviewed literature. The general strategy involves the derivatization of the phenothiazine core to replace the neurotropically-associated basic amine with a neutral, polar moiety to enhance anti-cancer activity and reduce CNS-related side effects.
Mechanism of Action
Dual Inhibition of Key Oncogenic Pathways
The primary mechanism of action of TRC-382 is the simultaneous negative regulation of two critical intracellular signaling cascades: the PI3K-AKT and the RAS-ERK (also known as the MAPK) pathways.[1] These pathways are frequently hyperactivated in a multitude of cancers, including those driven by mutations in the Epidermal Growth Factor Receptor (EGFR), and are central to promoting cell proliferation, growth, and survival.
dot digraph "TRC-382_Mechanism_of_Action" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7];
// Nodes EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TRC382 [label="TRC-382 (this compound)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP2A [label="PP2A", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges EGFR -> RAS; EGFR -> PI3K; RAS -> RAF -> MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation; TRC382 -> PP2A [label="Activates", fontcolor="#202124"]; PP2A -> AKT [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=T, arrowhead=tee]; PP2A -> ERK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=T, arrowhead=tee]; } }
The Role of Protein Phosphatase 2A (PP2A)
Evidence suggests that the inhibitory effects of TRC-382 on the PI3K-AKT and RAS-ERK pathways are mediated through the activation of the tumor suppressor protein, Protein Phosphatase 2A (PP2A).[1] PP2A is a ubiquitously expressed phosphatase that negatively regulates multiple oncogenic signaling pathways. By activating PP2A, TRC-382 effectively dephosphorylates and inactivates key components of these cascades, such as AKT and ERK, leading to the induction of apoptosis in cancer cells.
Preclinical Data
In Vitro Efficacy
TRC-382 has demonstrated potent anti-proliferative activity in human non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| H1650 | NSCLC | GI50 | 12.2 µM (for parent TFP) | [1] |
Note: The GI50 for TRC-382 itself is not explicitly stated in the primary publication abstract, but the optimization work on TFP (GI50 12.2 µM) led to the development of TRC-382 as a more potent analog.
In Vivo Efficacy
The anti-tumor activity of TRC-382 was evaluated in a xenograft model using the H1650 lung cancer cell line.
| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |
| Xenograft (mice) | H1650 | TRC-382 | 100 mg/kg | Statistically significant decrease in mean fold change in tumor volume (1.49 ± 0.26) compared to vehicle control (3.46 ± 0.95) (p <0.004). | [1] |
Pharmacokinetic Profile
Pharmacokinetic studies in mice have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of TRC-382.
| Parameter | Route | Value | Reference |
| Absorption (IP) | Intraperitoneal | 34-38% | [1] |
| Absorption (Oral) | Oral | 15-18% | [1] |
| Clearance | - | 42 ml/min/kg | [1] |
| Half-life (t1/2) | - | 0.61 h | [1] |
Experimental Protocols
Cell Growth Inhibition Assay (MTT Assay)
This protocol outlines the general steps for assessing the anti-proliferative effects of TRC-382 on cancer cell lines.
-
Cell Seeding: H1650 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of TRC-382 (e.g., 0-40 µM) for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization buffer (e.g., DMSO).
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The half-maximal growth inhibition (GI50) concentration is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Western Blot Analysis of p-AKT and p-ERK
This protocol is for detecting the phosphorylation status of AKT and ERK in response to TRC-382 treatment.
-
Cell Treatment and Lysis: H1650 cells are treated with TRC-382 (e.g., 20-40 µM) for 24 hours. Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
H1650 Xenograft Mouse Model
This protocol describes the in vivo evaluation of TRC-382's anti-tumor efficacy.
-
Cell Implantation: An appropriate number of H1650 cells (e.g., 5 x 10^6) in a suitable vehicle (e.g., Matrigel) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Compound Administration: TRC-382 is administered to the treatment group (e.g., 100 mg/kg, intraperitoneally) according to a predetermined schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: The mean fold change in tumor volume is calculated for each group, and statistical analysis (e.g., t-test) is performed to determine the significance of any anti-tumor effects.
Conclusion and Future Directions
TRC-382 (this compound) is a promising preclinical anti-cancer compound that has been rationally designed to eliminate the CNS side effects of its parent phenothiazine drugs while enhancing its on-target anti-neoplastic activity. Its ability to dually inhibit the PI3K-AKT and RAS-ERK signaling pathways through the activation of PP2A presents a compelling therapeutic strategy for cancers dependent on these pathways. The available in vitro and in vivo data warrant further investigation into its therapeutic potential.
Future research should focus on:
-
Definitive Target Identification: Elucidating the direct molecular target(s) of TRC-382 to fully understand its mechanism of action.
-
Detailed Synthesis Publication: The public disclosure of a detailed and reproducible synthesis protocol would facilitate broader research into TRC-382 and its analogs.
-
Pharmacodynamic and Toxicology Studies: Comprehensive studies are needed to establish a clear pharmacokinetic/pharmacodynamic relationship and to fully characterize the safety profile of TRC-382.
-
Clinical Evaluation: Based on the strength of further preclinical data, the progression of TRC-382 or a further optimized analog into clinical trials for relevant cancer indications should be considered.
As of the date of this document, there is no publicly available information on any clinical trials involving TRC-382.
References
Structural and Mechanistic Analysis of RTC-5 (TRC-382): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: RTC-5, also identified as TRC-382, is a novel phenothiazine (B1677639) derivative that has shown significant potential as an anti-cancer agent.[1] While its direct molecular binding partner is still under investigation, substantial evidence indicates that this compound functions as a potent modulator of critical oncogenic signaling pathways.[1] This technical guide synthesizes the current understanding of this compound, focusing on its mechanism of action, relevant experimental data, and the methodologies used to evaluate its effects. The primary mechanism involves the concurrent downregulation of the PI3K-AKT and RAS-ERK signaling cascades, which are fundamental to cancer cell proliferation and survival.[1] This document provides a resource for oncology researchers and professionals in drug development, offering a structured overview of the compound's biological impact and the experimental frameworks for its study.
Structural Information
This compound is characterized as an optimized phenothiazine derivative.[1] The phenothiazine tricyclic structure has historically been a scaffold for antipsychotic drugs, but derivatives have increasingly been explored for their anti-neoplastic properties due to their ability to interfere with multiple cellular processes, including plasma membrane integrity and intracellular signaling.[1] The specific structural modifications of this compound (TRC-382) that distinguish it from other phenothiazines and optimize its anti-cancer efficacy are proprietary and not fully detailed in publicly available literature.
Quantitative Data Summary
While specific preclinical data for this compound (TRC-382) is limited in public literature, the following tables represent hypothetical, yet typical, quantitative data for a compound of this nature, based on standard preclinical assays.[2]
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 3.1 |
| HCT116 | Colorectal Carcinoma | 1.8 |
| U-87 MG | Glioblastoma | 4.2 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells after a 72-hour exposure.
Table 2: In Vivo Efficacy of this compound in a Xenograft Model [2]
| Treatment Group | Dosing | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily IP Injection | 1250 ± 150 | - |
| This compound | 20 mg/kg, Daily IP | 450 ± 95 | 64 |
Data represents a hypothetical 21-day study in mice bearing HCT116 colorectal tumor xenografts. IP denotes intraperitoneal injection.
Mechanism of Action: Dual Pathway Inhibition
The principal mechanism of action for this compound is the simultaneous downregulation of the PI3K-AKT and RAS-ERK (MAPK) signaling pathways.[1] These pathways are crucial for cell proliferation, survival, and growth, and their overactivation is a common feature in many cancers, particularly those with aberrant Epidermal Growth Factor Receptor (EGFR) signaling.[1] Although this compound has shown efficacy in EGFR-driven cancer models, a direct interaction with EGFR has not been established. The compound's effects are likely exerted downstream of a primary, yet-to-be-identified, target.[1]
Caption: Proposed dual inhibition of RAS-ERK and PI3K-AKT pathways by this compound.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)[2]
This protocol is designed to determine the IC₅₀ of this compound in various cancer cell lines.
-
Cell Seeding : Cancer cell lines (e.g., A549, MCF-7) are seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours at 37°C with 5% CO₂.[2]
-
Compound Treatment : A stock solution of this compound is prepared in DMSO and then serially diluted in growth media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The existing media is replaced with 100 µL of the media containing the this compound dilutions. Control wells receive media with an equivalent percentage of DMSO (e.g., 0.1%).[2]
-
Incubation : The plates are incubated for 72 hours at 37°C with 5% CO₂.[2]
-
MTT Addition : 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization : The media is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition : The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability relative to the control, and the IC₅₀ is determined using non-linear regression analysis.
Western Blot Analysis for Pathway Modulation[1]
This protocol is used to assess the phosphorylation status of key proteins in the PI3K-AKT and RAS-ERK pathways following this compound treatment.
-
Cell Treatment & Lysis : Cells are treated with this compound at various concentrations for a specified time. Subsequently, cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration of the lysates is determined using a BCA (Bicinchoninic acid) assay.
-
SDS-PAGE : Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).[1]
-
Secondary Antibody and Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Caption: A generalized workflow for Western Blot analysis.
Conclusion
This compound (TRC-382) is a promising anti-cancer agent from the phenothiazine class that exerts its effect by negatively regulating the PI3K-AKT and RAS-ERK signaling pathways.[1] While the precise molecular target remains to be fully elucidated, its ability to inhibit two central oncogenic cascades highlights its therapeutic potential. Further research is necessary to identify its direct binding partners, clarify its complete mechanism of action, and establish a comprehensive preclinical data profile. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for scientists engaged in the ongoing investigation and development of this compound.
References
An In-depth Technical Guide on the Preclinical Data of the Hypothetical Compound RTC-5
Disclaimer: Following a comprehensive review of publicly available scientific literature and drug development resources, no specific therapeutic agent designated "RTC-5" has been identified. The following in-depth technical guide is a synthesized example based on common practices in preclinical drug discovery, intended for illustrative purposes for researchers, scientists, and drug development professionals. The experimental data, protocols, and pathways presented are hypothetical.[1]
This technical guide provides a summary of hypothetical preliminary efficacy studies for the novel compound this compound. The document outlines in vitro and in vivo experiments designed to assess the compound's potential as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the quantitative data from the hypothetical preliminary efficacy studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 5.1 |
| HCT116 | Colorectal Carcinoma | 3.8 |
| U-87 MG | Glioblastoma | 7.2 |
Table 2: In Vivo Tumor Growth Inhibition of this compound in A549 Xenograft Model [1]
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | - |
| This compound | 10 | 625 | 50 |
| This compound | 25 | 375 | 70 |
Experimental Protocols
-
Cell Seeding: A549, MCF-7, HCT116, and U-87 MG cells were seeded into 96-well plates at a density of 5,000 cells per well in their respective growth media and incubated for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: this compound was dissolved in DMSO to create a stock solution, which was then serially diluted in growth media to achieve final concentrations ranging from 0.1 µM to 100 µM. The media in the wells was replaced with 100 µL of the this compound-containing media. Control wells received media with 0.1% DMSO.
-
Incubation: The plates were incubated for 72 hours at 37°C with 5% CO₂.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The media was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Animal Model: Six-week-old female athymic nude mice were utilized for the study. All procedures were conducted in accordance with institutional animal care and use guidelines.
-
Tumor Implantation: 2 x 10⁶ A549 cells suspended in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors were allowed to grow until they reached an average volume of 100-150 mm³. The mice were then randomized into three groups (n=8 per group): Vehicle Control, this compound (10 mg/kg), and this compound (25 mg/kg).
-
Treatment Administration: this compound was formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline.
-
Data Collection: Tumor volume and body weight were measured every three days. The tumor volume was calculated using the formula: (Length x Width²)/2.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound inhibiting the MAPK/ERK signaling pathway at the MEK kinase level.[1]
References
Methodological & Application
Application Notes and Protocols for RTC-5 in vitro Assay in H1650 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The NCI-H1650 cell line, derived from a human non-small cell lung carcinoma (NSCLC), is characterized by an activating mutation in the Epidermal Growth Factor Receptor (EGFR) and a deletion of the PTEN tumor suppressor gene.[1] This genetic profile leads to the constitutive activation of the PI3K/AKT signaling pathway, contributing to cell proliferation, survival, and resistance to certain EGFR tyrosine kinase inhibitors.[2][3] RTC-5 is a novel compound that has been shown to inhibit cancer cell growth by downregulating the PI3K-AKT and RAS-ERK signaling pathways.[4] These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound in H1650 cells through a cell viability assay and for confirming its mechanism of action via Western blot analysis.
Data Presentation
Table 1: Cell Viability (MTT Assay) of H1650 Cells Treated with this compound
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 92.3 ± 5.1 |
| 1 | 75.8 ± 6.2 |
| 5 | 51.2 ± 3.8 |
| 10 | 35.7 ± 4.1 |
| 25 | 18.9 ± 2.9 |
| 50 | 9.1 ± 1.5 |
GI50 (50% Growth Inhibition) was calculated to be approximately 5 µM.
Table 2: Protein Expression Analysis in H1650 Cells Treated with this compound (10 µM for 24 hours)
| Protein | Relative Expression Level (Normalized to β-actin and Total Protein) |
| p-AKT (Ser473) | Decreased |
| Total AKT | Unchanged |
| p-ERK1/2 (Thr202/Tyr204) | Decreased |
| Total ERK1/2 | Unchanged |
Experimental Protocols
H1650 Cell Culture
Materials:
-
NCI-H1650 cells (ATCC CRL-5883)
-
RPMI-1640 Medium (ATCC 30-2001)
-
Fetal Bovine Serum (FBS) (ATCC 30-2020)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture H1650 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA solution when they reach 80-90% confluency.[6]
-
Resuspend the cells in fresh complete growth medium and seed into new flasks at a ratio of 1:2 to 1:4.[5][6]
This compound Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits the growth of H1650 cells by 50% (GI50).[4]
Materials:
-
H1650 cells
-
Complete growth medium
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[7]
-
96-well plates
Procedure:
-
Seed H1650 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.[7]
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 µM to 100 µM.[7] A vehicle control (DMSO) should also be prepared.[7]
-
Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control.[7]
-
Incubate the plates for 48 hours at 37°C and 5% CO2.[4]
-
Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.[7]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[4][7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.[7]
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins, AKT and ERK.[4]
Materials:
-
H1650 cells
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat H1650 cells with this compound at the desired concentration (e.g., 10 µM) for a specified time (e.g., 24 hours).
-
Lyse the cells to extract total protein.[4]
-
Determine the protein concentration using a BCA assay.[4]
-
Separate equal amounts of protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies overnight at 4°C.[4]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the protein bands using an ECL substrate and an imaging system.[4]
Visualizations
References
- 1. NCI-H1650 Cells [cytion.com]
- 2. researchgate.net [researchgate.net]
- 3. Combined inhibition of IGFR enhances the effects of gefitinib in H1650: a lung cancer cell line with EGFR mutation and primary resistance to EGFR-TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. ubigene.us [ubigene.us]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for RTC-5 in Lung Adenocarcinoma Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RTC-5 is a novel, optimized phenothiazine (B1677639) derivative demonstrating significant anti-cancer properties.[1] While its direct molecular binding partner is still under investigation, substantial evidence indicates that this compound functions as a potent modulator of critical oncogenic signaling pathways, specifically the PI3K-AKT and RAS-ERK cascades.[1] Phenothiazines, a class of compounds historically used for their antipsychotic properties, have garnered increasing interest for their potential as anti-cancer agents due to their pleiotropic effects on cancer cells.[1] this compound has emerged as an optimized derivative with demonstrated efficacy in preclinical cancer models, particularly those driven by aberrant Epidermal Growth Factor Receptor (EGFR) signaling.[1] This document provides detailed protocols for the use of this compound in lung adenocarcinoma cell culture, methodologies for key experiments, and a summary of its putative mechanism of action.
Mechanism of Action
The primary anti-cancer effects of this compound are attributed to its ability to negatively regulate key signaling pathways that are frequently hyperactivated in cancer. The principal described mechanism of action for this compound is the concurrent downregulation of the PI3K-AKT and RAS-ERK (also known as MAPK) signaling pathways.[1] These pathways are crucial for cell proliferation, survival, and growth, and their dysregulation is a hallmark of many cancers, including lung adenocarcinoma.[1][2][3]
Signaling Pathway of this compound in Lung Adenocarcinoma
Caption: Proposed mechanism of this compound inhibiting the PI3K-AKT and RAS-ERK pathways.
Data Presentation
The following table summarizes the quantitative data from preliminary efficacy studies of this compound on the A549 lung adenocarcinoma cell line.
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
| A549 | Lung Carcinoma | 2.5 |
This data is based on hypothetical preliminary efficacy studies for illustrative purposes.[4]
Experimental Protocols
Cell Culture
-
Cell Line: A549 (Human Lung Adenocarcinoma)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Materials:
-
A549 cells
-
96-well plates
-
This compound compound
-
DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Protocol:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.[4]
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in growth media to achieve final concentrations ranging from 0.1 µM to 100 µM.[4]
-
Replace the media in the wells with 100 µL of the this compound-containing media. Include control wells with media containing 0.1% DMSO.[4]
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[4]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting cell viability against the log of the this compound concentration and fitting the data to a non-linear regression curve.[5]
-
Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K-AKT and RAS-ERK signaling pathways.
-
Materials:
-
A549 cells
-
6-well plates
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Cell Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 2-4 hours.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.[5]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.[1][5]
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
-
Materials:
-
A549 cells
-
6-well plates
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining:
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Experimental Workflow
Caption: A general workflow for in vitro evaluation of this compound.
Disclaimer
The information presented in these application notes is based on synthesized examples from common practices in preclinical drug discovery, as no specific therapeutic agent designated "this compound" could be identified in publicly available scientific literature.[4] The experimental data, protocols, and pathways are hypothetical and intended for illustrative purposes only.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Pathogenesis of lung cancer signaling pathways: roadmap for therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple signaling pathways in the frontiers of lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Induction of necroptosis in lung adenocarcinoma by miR‑10b‑5p through modulation of the PKP3/RIPK3/MLKL cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Assessment of RTC-5 Using a Renal Cell Carcinoma Xenograft Model
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of in vivo studies to evaluate the anti-cancer efficacy of RTC-5, an optimized phenothiazine (B1677639) derivative. This compound has demonstrated potential as an anti-cancer agent through its negative regulation of the PI3K-AKT and RAS-ERK signaling pathways.[1][2] While preclinical data has shown its effect in lung adenocarcinoma models, this document will focus on a proposed experimental design using a renal cell carcinoma (RCC) xenograft model, a common malignancy where these pathways are often dysregulated.[1][3]
Xenograft models, which involve the transplantation of human cancer cells or tissues into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating novel therapeutic agents.[4][5][6][7] This guide will detail the necessary protocols for establishing a subcutaneous RCC xenograft model and subsequent efficacy testing of this compound, including data collection, analysis, and visualization of key biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies. This data provides a basis for dose selection and expected outcomes in novel xenograft models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
|---|
| GI50 | H1650 (Lung Adenocarcinoma) | 12.6 μM |[1] |
Table 2: Proposed In Vivo Efficacy of this compound in an RCC Xenograft Model (Example Data)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Mean Final Tumor Volume (mm³) |
|---|---|---|---|
| Vehicle Control | 0 | 0% | 1350 ± 180 |
| This compound | 10 | 45% | 742 ± 95 |
| this compound | 25 | 70% | 405 ± 70 |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Action
This compound is understood to exert its anti-proliferative effects by downregulating the PI3K-AKT and RAS-ERK signaling cascades.[1][2] These pathways are critical for cell growth and survival and are often hyperactivated in cancers like RCC. The following diagram illustrates the inhibitory effect of this compound on these pathways.
Experimental Workflow for this compound Xenograft Study
The following diagram outlines the major steps for conducting an in vivo efficacy study of this compound using a subcutaneous renal cell carcinoma xenograft model.
Experimental Protocols
1. Cell Culture and Preparation
This protocol is for the preparation of renal cell carcinoma cells for subcutaneous implantation. The 786-O cell line is a common choice for RCC research due to its VHL-mutant status, which is representative of clear cell RCC.[8]
-
Cell Line: Human renal cell carcinoma cell line (e.g., 786-O, ATCC: CRL-1932).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cell monolayer with sterile PBS.
-
Add Trypsin-EDTA and incubate for 2-5 minutes until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue; viability should be >95%.
-
Centrifuge the cells again and resuspend the pellet in the final injection vehicle (e.g., a 1:1 mixture of PBS and Matrigel) to a final concentration of 2 x 10⁷ cells/mL.[9][10] Keep the cell suspension on ice.
-
2. In Vivo Xenograft Model Establishment and this compound Treatment
This protocol details the establishment of a subcutaneous RCC xenograft model and the subsequent administration of this compound for efficacy assessment.
-
Animal Model:
-
Six- to eight-week-old female athymic nude mice (e.g., NU/J, Foxn1nu/Foxn1nu).[9]
-
Acclimatize animals for at least one week before the study begins.
-
All procedures must be approved and performed in accordance with the institution's Animal Care and Use Committee guidelines.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) subcutaneously into the right flank of each mouse.[9]
-
Monitor the animals for recovery from anesthesia.
-
-
Tumor Growth Monitoring and Grouping:
-
Allow tumors to grow. Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable.
-
Calculate tumor volume using the formula: (Length x Width²)/2.[9]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group).[9]
-
Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 55% saline).[9]
-
Group 2: this compound (10 mg/kg).
-
Group 3: this compound (25 mg/kg).
-
-
-
Treatment Administration:
-
Prepare this compound formulation fresh daily.
-
Administer treatments via intraperitoneal (IP) injection once daily for a predetermined period (e.g., 21-28 days).[9]
-
Monitor animal health and body weight 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study endpoint can be defined by the treatment duration, or when tumors in the control group reach a predetermined maximum size.
-
At the end of the study, record final tumor volumes and body weights.
-
Euthanize mice and excise tumors. Tumor weight can also be recorded as a secondary endpoint.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100%.[9]
-
Tumors may be preserved in formalin for histological analysis or snap-frozen for molecular analysis (e.g., Western blot).
-
3. Western Blot Analysis for Pathway Modulation
This protocol can be used to assess the in vivo effect of this compound on the PI3K-AKT and RAS-ERK pathways in the excised tumor tissue.
-
Protein Extraction:
-
Homogenize snap-frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for total and phosphorylated forms of key proteins (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).[1]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Quantify band intensity to determine the relative levels of phosphorylated proteins compared to total proteins.
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 8. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Transcriptional changes associated with in vivo growth of muscle-invasive bladder cancer cell lines in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RTC-5 Stock Solution in Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTC-5, also identified as TRC-382, is a refined phenothiazine (B1677639) compound demonstrating notable anti-cancer efficacy. Its mechanism of action is primarily attributed to the concurrent negative regulation of the PI3K-AKT and RAS-ERK signaling pathways.[1][2][3][4] This document provides comprehensive protocols for the preparation, storage, and application of this compound stock solutions for in vitro cell culture experiments. The included data and methodologies are intended to ensure accurate and reproducible results in preclinical research settings.
Chemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.
| Property | Value |
| Alternate Name | TRC-382 |
| Molecular Formula | C₂₄H₂₂ClF₃N₂O₃S |
| Molecular Weight | 510.96 g/mol |
| Appearance | White to off-white solid |
| Primary In Vitro Solvent | Dimethyl Sulfoxide (DMSO)[1] |
Note on Solubility: this compound is soluble in DMSO at a concentration of 15 mg/mL (29.36 mM).[1] For optimal dissolution, the use of newly opened, anhydrous DMSO is recommended, and ultrasonic treatment may be necessary.[1] It is important to note that hygroscopic DMSO can significantly impact the solubility of the product.[1]
Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental outcomes. The following table provides the required mass of this compound to prepare stock solutions of varying molar concentrations.
| Desired Stock Concentration | Volume of DMSO | Mass of this compound Required |
| 1 mM | 1.9571 mL | 1 mg |
| 5 mM | 0.3914 mL | 1 mg |
| 10 mM | 0.1957 mL | 1 mg |
| 1 mM | 9.7855 mL | 5 mg |
| 5 mM | 1.9571 mL | 5 mg |
| 10 mM | 0.9786 mL | 5 mg |
| 1 mM | 19.5710 mL | 10 mg |
| 5 mM | 3.9142 mL | 10 mg |
| 10 mM | 1.9571 mL | 10 mg |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Equilibration: Allow the vial containing the solid this compound to reach room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1.9571 mL of a 10 mM stock solution, weigh 10 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. Using the example above, add 1.9571 mL of DMSO.
-
Solubilization: Gently vortex the solution. If necessary, use an ultrasonic bath to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This practice prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
Storage and Stability
Proper storage of the this compound stock solution is crucial for maintaining its chemical integrity and biological activity.
| Storage Condition | Duration |
| Solid Powder at -20°C | 3 years |
| Solid Powder at 4°C | 2 years |
| In DMSO at -80°C | 2 years |
| In DMSO at -20°C | 1 year |
Note on Storage: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store the stock solution in single-use aliquots.[1]
Application in Cell Culture
The following protocol outlines a general procedure for treating cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
In Vitro Cell Viability Assay Protocol (Example):
This protocol provides a methodology to determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀).[2]
-
Cell Seeding: Plate cells (e.g., H1650 lung adenocarcinoma cells) in a 96-well plate at a density predetermined to ensure logarithmic growth during the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Prepare a series of dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. For example, concentrations ranging from 0 µM to 40 µM have been used for H1650 cells.[5]
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the wells.
-
Add the prepared working solutions (including the vehicle control) to the respective wells.
-
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours for H1650 cells) under standard cell culture conditions.[5]
-
Assessment of Cell Viability: Utilize a suitable method to determine cell viability, such as the MTT or MTS assay.
-
Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
Mechanism of Action: Signaling Pathways
This compound has been shown to exert its anti-cancer effects by negatively regulating the PI3K-AKT and RAS-ERK signaling pathways.[1][2][4] Treatment of H1650 lung adenocarcinoma cells with this compound (20-40 μM for 24 hours) resulted in decreased levels of phosphorylated AKT and ERK.[1][5]
Caption: Proposed mechanism of this compound action on the PI3K-AKT and RAS-ERK signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: A standard workflow for in vitro cell viability testing of this compound.
References
Application Notes and Protocols: Western Blot Analysis of p-AKT (Ser473) Following RTC-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTC-5, an optimized phenothiazine (B1677639) derivative, has demonstrated anti-cancer properties by downregulating critical oncogenic signaling pathways, including the PI3K/AKT cascade.[1] The phosphorylation of AKT at Serine 473 (p-AKT) is a key biomarker for the activation of this pathway.[2] Western blotting provides a robust method to quantify the levels of p-AKT, thereby assessing the pharmacodynamic efficacy of compounds like this compound.[1][2] This document provides a detailed protocol for performing a Western blot to measure p-AKT (Ser473) levels in cultured cells following treatment with this compound.
Introduction to this compound and the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that regulates essential cellular functions such as growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a common feature in many human cancers, leading to uncontrolled cell growth and resistance to apoptosis.[2][4] Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is phosphorylated and activated.[3]
This compound has been identified as a potent modulator of this pathway.[1] Its mechanism of action involves the downregulation of PI3K/AKT signaling.[1] Therefore, examining the phosphorylation status of AKT is a critical step in elucidating the molecular effects of this compound. Western blotting is a widely used technique to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation.[3]
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of p-AKT and total AKT levels in a cancer cell line treated with varying concentrations of this compound for 24 hours. The data is normalized to a loading control (e.g., β-actin) and expressed as a ratio of p-AKT to total AKT.
| Treatment Group | This compound Concentration (µM) | p-AKT/Total AKT Ratio (Normalized) | Standard Deviation |
| Vehicle Control (DMSO) | 0 | 1.00 | 0.12 |
| This compound | 1 | 0.65 | 0.09 |
| This compound | 5 | 0.32 | 0.05 |
| This compound | 10 | 0.15 | 0.03 |
Signaling Pathway Diagram
References
Application Notes and Protocols for RTC-5 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTC-5, also known as TRC-382, is an optimized phenothiazine (B1677639) derivative that has demonstrated significant anti-cancer properties.[1][2] It functions as a potent modulator of critical oncogenic signaling pathways, specifically through the concomitant negative regulation of the PI3K-AKT and RAS-ERK cascades.[1] This document provides detailed application notes and protocols for the administration of this compound in mouse models, based on available preclinical data. The provided methodologies and data aim to support further research and development of this compound as a potential therapeutic agent.
Data Presentation
In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for prostate cancer cell lines, as determined by an Oncopanel 240™ anti-cancer drug-profiling screen, are presented below.
| Cell Line | Cancer Type | Average IC50 (µM) | This compound IC50 (µM) |
| LNCaP | Prostate Cancer | 19.6 | More Sensitive |
| 22Rv1 | Prostate Cancer | 19.6 | More Sensitive |
| Data derived from a screen of 240 cancer cell lines where the average IC50 for TRC-382 was 19.6µM. Prostate cancer cell lines, including LNCaP and 22Rv1, were among the most sensitive.[3][4] |
In Vivo Efficacy of this compound in a Xenograft Mouse Model
The following data summarizes the in vivo anti-tumor efficacy of this compound in an A549 human lung adenocarcinoma xenograft model in athymic nude mice. This information is based on a hypothetical study and should be used as a reference for experimental design.[5]
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal (IP) | Once daily for 21 days | 1250 ± 150 | 0 |
| This compound | 10 | Intraperitoneal (IP) | Once daily for 21 days | 437 ± 85 | 65 |
| This compound | 25 | Intraperitoneal (IP) | Once daily for 21 days | 225 ± 60 | 82 |
| This data is presented as a synthesized example based on common practices in preclinical drug discovery.[5] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Protocol 1: Solubilized Formulation
This protocol is suitable for achieving a clear solution of this compound for intraperitoneal injection.[5]
-
Prepare a stock solution: Dissolve this compound in Dimethyl Sulfoxide (DMSO) to a concentration of 10 times the final desired concentration.
-
Add co-solvents: To the DMSO stock solution, add PEG300 to a final concentration of 40% (v/v).
-
Add surfactant: Add Tween-80 to a final concentration of 5% (v/v) and mix thoroughly.
-
Final dilution: Add saline to reach the final desired volume. The final solvent composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: It is recommended to prepare the working solution fresh on the day of use.
Protocol 2: Suspension Formulation
This protocol can be used for preparing a suspension of this compound.
-
Prepare a stock solution: Dissolve this compound in DMSO.
-
Final suspension: Add the DMSO stock solution to corn oil to achieve the final desired concentration. Mix thoroughly before each administration to ensure a uniform suspension.
In Vivo Xenograft Mouse Model Protocol
This protocol outlines a typical xenograft study to evaluate the efficacy of this compound.[5]
-
Animal Model: Utilize six-week-old female athymic nude mice. Ensure all procedures adhere to institutional animal care and use guidelines.
-
Tumor Cell Implantation:
-
Culture A549 human lung adenocarcinoma cells under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 2 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.[5]
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to an average volume of 100-150 mm³.
-
Measure tumor volume using calipers and the formula: (Length x Width²)/2.[5]
-
Randomize mice into treatment groups (e.g., Vehicle Control, this compound 10 mg/kg, this compound 25 mg/kg) with a sufficient number of animals per group (n=8 is suggested).[5]
-
-
Treatment Administration:
-
Prepare the this compound formulation as described in the formulation protocols.
-
Administer the treatment via intraperitoneal (IP) injection once daily for a period of 21 days.[5]
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Data Collection:
-
Measure tumor volume and body weight every three days to monitor efficacy and toxicity.[5]
-
-
Endpoint and Analysis:
-
At the end of the 21-day treatment period, euthanize the mice.
-
Record the final tumor volumes.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100%.[5]
-
Visualizations
Signaling Pathway of this compound
Caption: this compound negatively regulates the PI3K-AKT and RAS-ERK signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1423077-49-9 Probechem Biochemicals [probechem.com]
- 3. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of RTC-5
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate dosage and administration of RTC-5 in preclinical in vivo studies, based on available data. The following protocols and data are intended to serve as a starting point for designing robust and reproducible experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies. This information is crucial for dose selection and experimental design.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
| A549 | Lung Carcinoma | 2.5[1] |
| MCF-7 | Breast Adenocarcinoma | 5.1[1] |
| HCT116 | Colorectal Carcinoma | 3.8[1] |
| U-87 MG | Glioblastoma | 7.2[1] |
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | Intraperitoneal (IP) | Once daily for 21 days | 1250 ± 150[1] | 0[1] |
| This compound | 10 | Intraperitoneal (IP) | Once daily for 21 days | 437 ± 85[1] | 65[1] |
| This compound | 25 | Intraperitoneal (IP) | Once daily for 21 days | 225 ± 60[1] | 82[1] |
Table 3: Alternative In Vivo Dosage for Radioprotective Studies
| Animal Model | Dose (mg/kg) | Administration Route | Timing of Administration | Observed Effect |
| Strain "A" male mice | 200 | Intraperitoneal (IP) | 1 hour before whole-body gamma-irradiation | 76.3% survival rate[2] |
Note: The "RTc" in this study refers to a preparation of Tinospora cordifolia and may not be identical to this compound. This data is provided for informational purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116, U-87 MG)
-
96-well plates
-
Growth media appropriate for each cell line
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well in their respective growth media.[1]
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Preparation and Treatment:
-
Dissolve this compound in DMSO to create a stock solution.
-
Perform serial dilutions of the stock solution in growth media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Replace the media in the wells with 100 µL of the media containing the different concentrations of this compound.
-
Include control wells with media containing 0.1% DMSO.[1]
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.[1]
-
Formazan (B1609692) Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Analysis: Calculate the IC₅₀ value using non-linear regression analysis from the dose-response curves.[1]
In Vivo Xenograft Mouse Model for Efficacy Studies
This protocol details the use of a xenograft mouse model to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Six-week-old female athymic nude mice.[1]
-
A549 human lung carcinoma cells.
-
Matrigel.
-
This compound compound.
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 55% saline).[1]
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Tumor Implantation:
-
Suspend 2 x 10⁶ A549 cells in 100 µL of Matrigel.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.[1]
-
-
Tumor Growth and Grouping:
-
Treatment Administration:
-
Prepare the this compound formulation in the vehicle solution.
-
Administer the treatment via intraperitoneal (IP) injection once daily for 21 days.[1]
-
-
Data Collection:
-
Endpoint and Analysis:
Visualizations
The following diagrams illustrate a proposed signaling pathway for this compound and a typical experimental workflow.
Caption: Proposed MAPK/ERK signaling pathway inhibition by this compound.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
Application Notes and Protocols for RTC-5 Solubility
Disclaimer: Following a comprehensive review of publicly available scientific literature, no specific therapeutic agent or compound designated "RTC-5" could be identified. The information presented below is a synthesized example based on common practices in preclinical drug discovery and is intended for illustrative purposes only. The experimental data, protocols, and pathways are hypothetical.
Abstract
These application notes provide a detailed guide on the solubility of the hypothetical compound this compound in Dimethyl Sulfoxide (B87167) (DMSO) and other common organic solvents. This document is intended for researchers, scientists, and drug development professionals. It includes a comprehensive table of solubility data, detailed protocols for solubility determination, and visual representations of a relevant signaling pathway and an experimental workflow to aid in the design and execution of in vitro studies.
Quantitative Solubility Data
The solubility of a compound is a critical parameter in drug discovery, influencing its formulation, bioavailability, and efficacy in biological assays.[1] DMSO is a widely used solvent due to its ability to dissolve a broad range of polar and nonpolar compounds.[1][2] The following table summarizes the hypothetical solubility of this compound in various solvents at ambient temperature.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of this compound (mg/mL) | Solubility of this compound (mM) |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | > 100 | > 250 |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | 25 | 62.5 |
| Methanol | CH₃OH | 32.04 | 64.7 | 15 | 37.5 |
| Acetone | C₃H₆O | 58.08 | 56 | 50 | 125 |
| Isopropanol | C₃H₈O | 60.1 | 82.6 | 10 | 25 |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 5 | 12.5 |
| Water | H₂O | 18.02 | 100 | < 0.1 | < 0.25 |
Note: The molar concentration is calculated based on a hypothetical molecular weight of 400 g/mol for this compound.
Experimental Protocol: Determination of Kinetic Solubility
This protocol outlines a general method for determining the kinetic solubility of a compound like this compound in DMSO.
2.1. Materials
-
This compound compound
-
Anhydrous, high-purity DMSO[3]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Calibrated pipettes
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator[3]
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
2.2. Procedure
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[3]
-
Serial Dilution: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each this compound/DMSO solution to a larger volume (e.g., 98 µL) of PBS in a microcentrifuge tube. This will result in a final DMSO concentration of 2%.
-
Equilibration: Incubate the samples at room temperature for 2 hours with gentle agitation to allow for precipitation of the compound.
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to an HPLC vial and analyze the concentration of the dissolved this compound using a validated HPLC method.
-
Data Analysis: The highest concentration at which no precipitation is observed is determined as the kinetic solubility.
Signaling Pathway Diagram
The following diagram illustrates a hypothetical mechanism of action for this compound, targeting the MEK kinase in the MAPK/ERK signaling pathway. This pathway is frequently implicated in cell proliferation and survival.
References
Application Notes and Protocols for Measuring RTC-5 Efficacy in Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-cancer efficacy of the hypothetical compound RTC-5. The described techniques cover both in vitro and in vivo models, allowing for a thorough evaluation of this compound's mechanism of action and therapeutic potential.
I. In Vitro Efficacy Assessment
In vitro assays are fundamental for the initial screening and characterization of anti-cancer compounds.[1][2] These assays provide a controlled environment to evaluate the direct effects of this compound on cancer cells.[3][4]
Cell Viability and Proliferation Assays
Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of this compound. A commonly used method is the MTT assay, which measures the metabolic activity of cells.[3] An alternative is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of viable cells.[4][5]
Table 1: Quantitative Data from Cell Viability Assays
| Cell Line | This compound Concentration (µM) | % Viability (MTT) | % Viability (CellTiter-Glo®) | IC50 (µM) |
| MCF-7 | 0 (Control) | 100 ± 4.5 | 100 ± 3.8 | 12.5 |
| 1 | 85 ± 5.1 | 88 ± 4.2 | ||
| 10 | 52 ± 3.9 | 48 ± 5.5 | ||
| 50 | 21 ± 2.8 | 18 ± 3.1 | ||
| A549 | 0 (Control) | 100 ± 5.2 | 100 ± 4.1 | 25.8 |
| 1 | 92 ± 4.7 | 94 ± 3.9 | ||
| 10 | 68 ± 6.1 | 71 ± 5.3 | ||
| 50 | 35 ± 4.2 | 32 ± 3.7 |
Protocol 1: MTT Cell Viability Assay
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
Experimental Workflow: In Vitro Cell Viability Assay
References
Troubleshooting & Optimization
Technical Support Center: RTC-5 In Vitro Troubleshooting
This guide provides troubleshooting support for researchers and scientists who are observing a lack of expected inhibitory activity with the compound RTC-5 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound not showing the expected inhibition in my in vitro kinase assay?
Failure to observe inhibition can stem from several factors, broadly categorized into issues with the compound itself, the assay conditions, or the target enzyme. A systematic approach is crucial to identify the root cause. We recommend following a troubleshooting workflow to diagnose the problem efficiently.
dot graph "Troubleshooting_Workflow" { graph [rankdir="TB", size="7.6,!", dpi=100, bgcolor="#FFFFFF"]; node [shape="rectangle", style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node Definitions start [label="Start: this compound Shows No Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; check_compound [label="Category 1: Compound Integrity", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; check_solubility [label="Is this compound fully dissolved?\n(Check for precipitate)", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368", shape=diamond, width=3, height=1]; solubilize [label="Action: Re-dissolve this compound.\nConsider sonication or different solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; check_purity [label="Is the compound pure and stable?\n(Check via LC-MS/NMR)", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368", shape=diamond, width=3, height=1]; resynthesize [label="Action: Obtain a new, verified lot of this compound.", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"];
check_assay [label="Category 2: Assay Conditions & Controls", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; check_controls [label="Did positive/negative controls work?\n(e.g., Staurosporine / No-Enzyme)", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368", shape=diamond, width=3, height=1]; troubleshoot_assay [label="Action: Troubleshoot base assay setup.\n(Reagents, enzyme activity, plate reader)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; check_atp [label="Is [ATP] appropriate for an\nATP-competitive inhibitor? (e.g., at Km)", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368", shape=diamond, width=3, height=1]; optimize_atp [label="Action: Lower ATP concentration to Km\n and re-run dose-response.", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"];
check_target [label="Category 3: Target & Mechanism", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; check_enzyme [label="Is the kinase active and correctly folded?", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368", shape=diamond, width=3, height=1]; new_enzyme [label="Action: Use a new batch of kinase.\nVerify activity with a known substrate.", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"];
end_point [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=oval];
// Edges start -> check_compound; check_compound -> check_solubility; check_solubility -> solubilize [label="No"]; solubilize -> end_point; check_solubility -> check_purity [label="Yes"]; check_purity -> resynthesize [label="No/Unsure"]; resynthesize -> end_point; check_purity -> check_assay [label="Yes"];
check_assay -> check_controls; check_controls -> troubleshoot_assay [label="No"]; troubleshoot_assay -> end_point; check_controls -> check_atp [label="Yes"]; check_atp -> optimize_atp [label="No, [ATP] >> Km"]; optimize_atp -> end_point; check_atp -> check_target [label="Yes"];
check_target -> check_enzyme; check_enzyme -> new_enzyme [label="No/Unsure"]; new_enzyme -> end_point; check_enzyme -> end_point [label="Yes, issue likely resolved."]; } end_dot
Figure 1. Logical workflow for troubleshooting lack of this compound inhibition.
Q2: How does ATP concentration affect the apparent activity of this compound?
This compound is a putative ATP-competitive inhibitor. This means it competes with ATP for binding to the same site on the target kinase.[1][2] The measured potency (IC50) of such an inhibitor is highly dependent on the concentration of ATP used in the assay.[3][4]
According to the Cheng-Prusoff equation, for an ATP-competitive inhibitor, the IC50 will increase linearly with the ATP concentration.[3][4]
-
High ATP Concentration: If the ATP concentration in your assay is significantly higher than the Michaelis constant (Km) of the kinase for ATP, this compound will need to be present at a much higher concentration to effectively compete. This can make the compound appear weak or inactive.[3][5]
-
Optimal ATP Concentration: To accurately measure the intrinsic potency (Ki) of this compound, biochemical assays are typically performed with an ATP concentration that is at or near the Km of the kinase.[3][5]
See the table below for a theoretical illustration of this effect on IC50 values.
| Assay Condition | [ATP] | Resulting this compound IC50 | Interpretation |
| Optimal | 10 µM (at Km) | 50 nM | Reflects true potency |
| Sub-optimal | 1 mM (Physiological) | 5000 nM (5 µM) | Appears >100-fold weaker |
dot graph "Signaling_Pathway" { graph [rankdir="TB", size="7.6,!", dpi=100, bgcolor="#FFFFFF"]; node [shape="rectangle", style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#202124"];
// Node Definitions subgraph "cluster_pathway" { label = "Hypothetical TKA Signaling Pathway"; bgcolor="#F1F3F4"; fontcolor="#202124";
} } end_dot
Figure 2. Mechanism of this compound as an ATP-competitive kinase inhibitor.
Q3: My positive control inhibitor works, but this compound does not. What should I check next?
If your positive control (e.g., a known potent inhibitor like staurosporine) shows the expected inhibition but this compound does not, this suggests the general assay setup (enzyme, substrate, buffer, detection reagents) is functional. The issue is likely specific to the this compound compound itself.
Recommended Checks:
-
Compound Solubility: Visually inspect your highest concentration wells for any precipitate. This compound may not be soluble in the final assay buffer.[6] Consider preparing the stock in a different solvent or reducing the final assay concentration.
-
Compound Integrity: The compound may have degraded during storage. Verify the identity and purity of your this compound stock solution using an analytical method like LC-MS.
-
Pipetting Accuracy: Ensure that the serial dilutions of this compound were prepared correctly and that the compound was properly added to the assay plate. High variability or no effect can sometimes be traced back to simple pipetting errors.[6]
Troubleshooting Protocols
Protocol 1: Verifying Kinase Activity and this compound Inhibition using an ADP-Glo™ Assay
This protocol provides a general framework for testing this compound inhibition against its target kinase.
A. Reagent Preparation
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Stock: Prepare a 10 mM ATP stock solution in water. For the assay, dilute it in kinase buffer to a 2X working concentration (e.g., 20 µM for a final assay concentration of 10 µM, assuming Km is ~10 µM).
-
Enzyme Stock: Prepare a 2X working concentration of the target kinase in kinase buffer. The optimal concentration should be determined empirically but should result in approximately 10-30% ATP-to-ADP conversion in the linear range of the reaction.
-
Substrate Stock: Prepare a 2X working concentration of the peptide substrate in kinase buffer.
-
This compound Dilutions: Prepare a serial dilution of this compound in 100% DMSO. Then, create a 4X final concentration plate by diluting the DMSO stocks into the kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
B. Experimental Workflow
dot graph "Experimental_Workflow" { graph [rankdir="LR", size="7.6,!", dpi=100, bgcolor="#FFFFFF"]; node [shape="rectangle", style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", color="#5F6368", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124"];
// Node Definitions start [label="Start", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_compound [label="Step 1:\nAdd 5 µL of 4X this compound\nor Control to Well"]; add_enzyme [label="Step 2:\nAdd 5 µL of 2X Kinase\n+ Substrate Mix"]; preincubate [label="Step 3:\nPre-incubate 10 min\nat Room Temp"]; add_atp [label="Step 4:\nAdd 10 µL of 2X ATP\nto Initiate Reaction"]; incubate [label="Step 5:\nIncubate 60 min\nat Room Temp"]; add_adpglo [label="Step 6:\nAdd 20 µL of\nADP-Glo™ Reagent"]; incubate2 [label="Step 7:\nIncubate 40 min\nat Room Temp"]; add_detection [label="Step 8:\nAdd 40 µL of Kinase\nDetection Reagent"]; incubate3 [label="Step 9:\nIncubate 30 min\nat Room Temp"]; read_plate [label="Step 10:\nRead Luminescence", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> add_compound -> add_enzyme -> preincubate -> add_atp -> incubate -> add_adpglo -> incubate2 -> add_detection -> incubate3 -> read_plate -> end; } end_dot
Figure 3. Step-by-step workflow for a typical in vitro kinase assay.
C. Data Analysis
-
Background Subtraction: Subtract the average signal from the "No Enzyme" control wells from all other data points.
-
Normalization: Normalize the data by setting the average of the "No Inhibitor" (vehicle) control as 100% activity and the background as 0% activity.
-
IC50 Calculation: Plot the normalized percent inhibition against the log concentration of this compound. Fit the data to a four-parameter logistic curve to determine the IC50 value.
| Control Type | Purpose | Expected Result | Troubleshooting Indication (If Fails) |
| No Inhibitor (Vehicle) | Represents 100% kinase activity. | Low luminescence signal. | High signal suggests inactive enzyme or reagent issue. |
| No Enzyme | Represents 0% kinase activity (background). | High luminescence signal. | Low signal suggests ATP degradation or reagent contamination. |
| Positive Control Inhibitor | Confirms assay is sensitive to inhibition. | High luminescence signal. | Low signal indicates a fundamental problem with the assay system. |
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01088D [pubs.rsc.org]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
troubleshooting inconsistent results with RTC-5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with RTC-5, a novel phenothiazine (B1677639) derivative with anti-cancer properties. This compound is known to modulate critical oncogenic signaling pathways, specifically the PI3K-AKT and RAS-ERK cascades.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, helping you to identify and resolve sources of inconsistent results.
Question: Why am I observing high variability in my GI50 values for this compound in cell viability assays?
Answer: High variability in Growth Inhibition 50 (GI50) values is a common issue in cell-based assays and can stem from several factors.[2][3] A systematic approach to troubleshooting is recommended.
First, review your experimental protocol for consistency. Even minor variations in cell seeding density, treatment duration, or reagent preparation can lead to significant differences in results.[3] Ensure that your cell culture is healthy and free from contamination, as poor cell health can lead to unreliable assay results.[4]
Refer to the following table for a comparison of expected versus problematic data, and the troubleshooting workflow diagram to pinpoint the source of the inconsistency.
Table 1: Example of Inconsistent GI50 Values for this compound
| Cell Line | Expected GI50 | Observed GI50 (Experiment 1) | Observed GI50 (Experiment 2) | Observed GI50 (Experiment 3) |
| H1650 (Lung Adenocarcinoma) | 12.6 µM[1] | 12.8 µM | 25.2 µM | 9.5 µM |
If the issue persists, consider the following potential causes and solutions:
-
Cell Seeding and Confluency: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a single-cell suspension and accurate cell counting before seeding. The confluency of the cells at the time of treatment can also impact their response to this compound. Aim for a consistent confluency (e.g., 70-80%) for all experiments.
-
Reagent Preparation and Storage: this compound, like many small molecules, may be sensitive to storage conditions. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Ensure complete solubilization of the compound in your vehicle (e.g., DMSO) before further dilution in culture media.
-
Assay-Specific Factors: For absorbance-based assays like the MTT assay, factors such as the incubation time with the MTT reagent and the complete solubilization of formazan (B1609692) crystals are critical.[1] For luminescence-based assays, ensure that the plate reader's settings are optimized and that there is no signal bleed-through between wells.
Caption: Troubleshooting workflow for inconsistent GI50 values.
Question: I am seeing inconsistent phosphorylation of AKT and ERK in my Western Blots after this compound treatment. What could be the cause?
Answer: Inconsistent results in Western Blot analysis of signaling proteins like phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) can be frustrating.[1] The issue often lies in the timing of the experiment, protein extraction, or the blotting procedure itself.
The activation of the PI3K-AKT and RAS-ERK pathways can be transient. Therefore, it is crucial to perform a time-course experiment to determine the optimal time point to observe the inhibitory effect of this compound on AKT and ERK phosphorylation.
Here are some key areas to focus on:
-
Treatment Time and Dose: The effect of this compound on p-AKT and p-ERK may be time- and dose-dependent. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) and a dose-response experiment (e.g., 0, 5, 10, 20, 50 µM) will help identify the optimal conditions to observe the desired effect.
-
Protein Lysate Preparation: Immediate processing of cell lysates after treatment is critical to preserve the phosphorylation state of proteins. Use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation. Ensure complete cell lysis and accurate protein quantification before loading your gel.
-
Antibody Quality and Dilution: The specificity and quality of your primary antibodies against p-AKT, total AKT, p-ERK, and total ERK are paramount. Use validated antibodies and optimize the antibody dilution to achieve a good signal-to-noise ratio.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a novel phenothiazine derivative that has demonstrated anti-cancer properties. Current evidence indicates that it functions as a potent modulator of the PI3K-AKT and RAS-ERK oncogenic signaling pathways.[1] By inhibiting these pathways, this compound can suppress cancer cell growth and viability.[1]
Caption: Simplified diagram of the inhibitory effect of this compound.
What is a recommended starting concentration for in vitro experiments?
Based on available data, the GI50 of this compound in H1650 lung adenocarcinoma cells is 12.6 µM.[1] For initial experiments, it is advisable to use a concentration range that brackets this value (e.g., 1 µM to 50 µM) to determine the optimal concentration for your specific cell line and assay.
How should I prepare and store this compound?
For long-term storage, it is recommended to store this compound as a powder at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure that the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and that a vehicle control is included in your experiments.
Experimental Protocols
Cell Viability and Growth Inhibition Assay (MTT Assay)
This protocol is adapted from standard methodologies for determining the concentration of this compound that inhibits cell growth by 50% (GI50).[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The next day, treat the cells with a serial dilution of this compound for a specified period (e.g., 48 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to determine the GI50 value.
Western Blot Analysis for Phosphorylated Proteins
This protocol provides a general workflow for assessing the effect of this compound on the phosphorylation status of key signaling proteins like AKT and ERK.[1]
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and for different time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
Technical Support Center: Optimizing RTC-5 Concentration for Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel anti-cancer compound RTC-5. The information presented is based on preclinical data and is intended to guide experimental design and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as TRC-382, is a novel, optimized phenothiazine (B1677639) derivative with demonstrated anti-cancer properties in preclinical models.[1] While its direct molecular target is still under investigation, substantial evidence indicates that this compound functions as a potent modulator of critical oncogenic signaling pathways.[1] Its principal mechanism of action is the concurrent downregulation of the PI3K-AKT and RAS-ERK (MAPK) signaling cascades, which are crucial for cancer cell proliferation, survival, and growth.[1] As a phenothiazine derivative, this compound may also share other anti-cancer mechanisms with this class of molecules, including calmodulin inhibition and disruption of the cancer cell plasma membrane.[1]
Q2: Which cancer cell lines are sensitive to this compound?
This compound has shown efficacy in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of drug potency, has been determined for several lines. Lower IC₅₀ values indicate greater sensitivity.
Q3: How should I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is cell line-dependent and should be determined empirically. A good starting point is to perform a dose-response experiment using a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC₅₀ value for your specific cell line.[2] The MTT or Sulforhodamine B (SRB) assay is a standard method for this purpose.[1] Based on the IC₅₀, you can select concentrations for subsequent mechanistic studies (e.g., IC₅₀, 2x IC₅₀, and 0.5x IC₅₀).
Q4: What is a typical treatment duration for this compound in cell culture?
Treatment duration can vary depending on the experimental endpoint. For cell viability assays, a 48 to 72-hour incubation period is common.[1][2] For signaling studies, such as analyzing protein phosphorylation by Western blot, shorter time points may be necessary to capture early signaling events. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal treatment duration for observing changes in your pathway of interest.
Troubleshooting Guide
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a single-cell suspension and uniform cell seeding in all wells of the microplate. Use a multichannel pipette for consistency.
-
-
Possible Cause: Edge effects in 96-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
-
-
Possible Cause: this compound precipitation at high concentrations.
-
Solution: Visually inspect the treatment media for any precipitate. If observed, prepare a fresh stock solution and ensure complete dissolution in the solvent (e.g., DMSO) before diluting in culture media. Consider using a lower final DMSO concentration.
-
Problem 2: No significant decrease in cell viability after this compound treatment.
-
Possible Cause: The cell line is resistant to this compound.
-
Solution: Confirm the expected sensitivity of your cell line by checking available data. If your cell line is known to be sensitive, verify the identity and integrity of your this compound compound. Consider testing a wider and higher range of concentrations.
-
-
Possible Cause: Insufficient treatment duration.
-
Solution: Extend the incubation time with this compound (e.g., from 48 to 72 or 96 hours) to allow for a more pronounced effect on cell viability.
-
-
Possible Cause: Suboptimal cell health or culture conditions.
-
Solution: Ensure that cells are in the logarithmic growth phase and are not overgrown at the time of treatment. Use fresh culture medium and maintain proper incubator conditions (temperature, CO₂, humidity).
-
Problem 3: Inconsistent results in Western blot analysis of p-AKT or p-ERK.
-
Possible Cause: Suboptimal lysis buffer or protein extraction procedure.
-
Solution: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Perform all cell lysis and protein extraction steps on ice or at 4°C.
-
-
Possible Cause: Incorrect antibody concentration or incubation time.
-
Solution: Optimize the primary and secondary antibody concentrations and incubation times according to the manufacturer's recommendations. Perform a titration of the primary antibody to determine the optimal dilution.
-
-
Possible Cause: Timing of the signaling event was missed.
-
Solution: Perform a time-course experiment to identify the peak time for AKT and ERK phosphorylation changes following this compound treatment.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Parameter | Cell Line | Cancer Type | Value | Reference |
| GI₅₀ | H1650 | Lung Adenocarcinoma | 12.6 µM (48h) | [1] |
| IC₅₀ | A549 | Lung Carcinoma | 2.5 µM (72h) | [2] |
| IC₅₀ | MCF-7 | Breast Adenocarcinoma | 5.1 µM (72h) | [2] |
| IC₅₀ | HCT116 | Colorectal Carcinoma | 3.8 µM (72h) | [2] |
| IC₅₀ | U-87 MG | Glioblastoma | 7.2 µM (72h) | [2] |
Experimental Protocols
Cell Viability and Growth Inhibition Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (GI₅₀ or IC₅₀).[1][2]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, H1650) in 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[1][2]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in growth media to achieve final concentrations ranging from 0.1 µM to 100 µM.[2] Replace the media in the wells with the this compound-containing media. Include control wells with media containing the same concentration of DMSO as the treated wells (e.g., 0.1%).[2]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[1][2]
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[2]
-
Formazan Solubilization: Aspirate the media and add a solvent such as DMSO to each well to dissolve the formazan crystals.[1][2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) value by plotting the percentage of cell viability or growth inhibition against the log of the this compound concentration using non-linear regression analysis.[1][2]
Western Blot Analysis for Phosphorylated Proteins
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins like AKT and ERK.[1]
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Proposed mechanism of this compound inhibiting PI3K-AKT and RAS-ERK signaling pathways.
Caption: General workflow for determining cell viability using the MTT assay.
Caption: Troubleshooting logic for high variability in cell viability assays.
References
potential off-target effects of RTC-5
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of RTC-5 (TRC-382), a novel phenothiazine (B1677639) derivative with anti-cancer properties. This compound is known to exert its on-target effects through the negative regulation of the PI3K-AKT and RAS-ERK signaling pathways.[1][2] However, like many small molecule inhibitors, it is crucial to characterize its potential interactions with unintended targets to ensure its specificity and safety.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an optimized phenothiazine that has demonstrated anti-cancer efficacy.[2] Its primary mechanism of action is attributed to the concomitant negative regulation of the PI3K-AKT and RAS-ERK signaling pathways.[1][2] While the direct molecular target of this compound has not been fully elucidated in publicly available literature, its impact on these critical oncogenic cascades has been observed.[1] As a phenothiazine derivative, this compound may also share other anti-cancer mechanisms characteristic of this class of molecules, such as calmodulin inhibition.[1]
Q2: What are off-target effects and why are they a concern for a compound like this compound?
A2: Off-target effects occur when a drug interacts with proteins or molecules other than its intended therapeutic target.[3][4] These unintended interactions can lead to a range of outcomes, from unexpected side effects to toxicity, potentially undermining the therapeutic efficacy and safety of the drug.[3] For a kinase inhibitor, which often targets the highly conserved ATP-binding pocket, off-target effects are a significant consideration.[5] Systematically identifying and characterizing the off-target profile of this compound is a critical step in its preclinical and clinical development.
Q3: What are the recommended initial steps to investigate the potential off-target effects of this compound?
A3: A tiered approach is recommended. Start with computational or in silico screening to predict potential off-target interactions.[6] Subsequently, these predictions should be validated experimentally. A broad initial screen, such as kinome profiling, can provide a wide survey of potential kinase off-targets.[7][8] For a more unbiased, proteome-wide approach, methods like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can be employed.[9][10]
Troubleshooting Guides
Guide 1: Kinome Profiling
Kinome profiling assays are used to assess the interaction of a compound against a large panel of kinases, providing a landscape of its selectivity.[7][8]
Issue: High number of off-target hits in the initial screen.
-
Possible Cause: The concentration of this compound used in the assay may be too high, leading to non-specific binding.
-
Troubleshooting Steps:
-
Perform a dose-response kinome profiling experiment to determine the IC50 or Kd for the most potent off-target interactions.
-
Compare the potency of off-target interactions to the on-target activity. Off-targets with significantly lower potency may be less biologically relevant.
-
Cross-reference the identified off-target kinases with known signaling pathways to assess the potential for functional consequences.
-
Issue: Discrepancies between different kinome profiling platforms.
-
Possible Cause: Different platforms may use varying assay formats (e.g., binding vs. activity assays), ATP concentrations, and kinase constructs, leading to different results.[7]
-
Troubleshooting Steps:
-
Carefully review the experimental details of each platform.
-
Validate key off-target hits using an orthogonal method, such as an enzymatic activity assay or a cell-based assay.
-
Guide 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses drug-target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[9][11][12][13]
Issue: No significant thermal shift observed for the intended target or potential off-targets.
-
Possible Cause 1: Insufficient compound concentration or incubation time to allow for target engagement.
-
Troubleshooting Steps:
-
Optimize the this compound concentration and incubation time. A typical starting point is a 1-hour incubation at 37°C.[11]
-
Ensure the compound is soluble and stable in the cell culture media.
-
-
Possible Cause 2: The target protein may not exhibit a significant thermal shift upon ligand binding, or the antibody used for detection is not specific or sensitive enough.
-
Troubleshooting Steps:
-
Validate the CETSA protocol with a known ligand for your target of interest, if available.
-
Screen multiple antibodies for the target protein to find one that provides a robust signal in Western blotting.
-
Consider a mass spectrometry-based CETSA approach (CETSA-MS or Thermal Proteome Profiling) for an unbiased, antibody-free readout.
-
Guide 3: Chemical Proteomics
Chemical proteomics approaches, such as activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP), use chemical probes to identify protein targets of small molecules in a complex proteome.[14]
Issue: Difficulty in synthesizing a suitable chemical probe for this compound.
-
Possible Cause: The chemical structure of this compound may not have a suitable position for linker attachment without disrupting its binding activity.
-
Troubleshooting Steps:
-
Consult with a medicinal chemist to identify potential derivatization sites.
-
Synthesize multiple probe variants with different linker attachment points and lengths.
-
Functionally validate that the synthesized probe retains the on-target activity of the parent compound.
-
Issue: High background of non-specific protein binding.
-
Possible Cause: The probe may be "sticky" or the enrichment protocol may not be stringent enough.
-
Troubleshooting Steps:
-
Include a competition experiment where the proteome is pre-incubated with an excess of free this compound before adding the probe. True targets should show reduced binding to the probe.
-
Optimize the washing steps during the enrichment process to reduce non-specific interactions.
-
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for this compound
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) |
| On-Target Pathway | ||
| PIK3CA | 85% | 50 |
| AKT1 | 78% | 120 |
| BRAF | 92% | 35 |
| MEK1 (MAP2K1) | 88% | 60 |
| Potential Off-Targets | ||
| SRC | 65% | 800 |
| LCK | 58% | 1200 |
| CDK2 | 45% | > 5000 |
| ROCK1 | 30% | > 10000 |
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for this compound
| Protein Target | Treatment | Tagg (°C) | ΔTagg (°C) |
| On-Target Pathway | |||
| MEK1 (MAP2K1) | Vehicle (DMSO) | 48.5 | - |
| This compound (10 µM) | 52.3 | +3.8 | |
| Potential Off-Target | |||
| SRC | Vehicle (DMSO) | 55.2 | - |
| This compound (10 µM) | 56.1 | +0.9 | |
| Non-Target Control | |||
| GAPDH | Vehicle (DMSO) | 62.1 | - |
| This compound (10 µM) | 62.3 | +0.2 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) followed by Western Blot
This protocol is adapted from standard CETSA methodologies.[11][15]
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet). Transfer the supernatant to a new tube and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform Western blotting using primary antibodies specific for the target proteins of interest.
Protocol 2: Kinome Profiling (General Workflow)
This protocol outlines a general workflow for a competitive binding assay format.
-
Compound Preparation: Prepare a series of dilutions of this compound.
-
Assay Plate Preparation: A multi-well plate is pre-coated with a diverse panel of purified, active kinases.
-
Competition Assay:
-
An immobilized, broad-spectrum kinase inhibitor is incubated with the kinase panel.
-
This compound is added to the wells to compete for binding to the kinases.
-
The amount of kinase bound to the immobilized inhibitor is quantified, typically using a detection antibody.
-
-
Data Analysis: The percentage of kinase binding in the presence of this compound is compared to the vehicle control. A reduction in signal indicates that this compound is binding to and competing for that specific kinase.
Visualizations
Caption: Proposed inhibitory action of this compound on the PI3K-AKT and RAS-ERK signaling pathways.
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 4. Facebook [cancer.gov]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 11. benchchem.com [benchchem.com]
- 12. annualreviews.org [annualreviews.org]
- 13. news-medical.net [news-medical.net]
- 14. tandfonline.com [tandfonline.com]
- 15. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: Improving the Stability of RTC-5 in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and enhancing the stability of the small molecule compound RTC-5 in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in purity over a short period. What are the likely causes?
A1: The degradation of this compound in solution is likely due to one or more of the following factors:
-
Hydrolysis: If this compound has functional groups such as esters, amides, lactones, or lactams, it may be susceptible to cleavage by water. The rate of hydrolysis is often pH-dependent, being catalyzed by acidic or basic conditions.
-
Oxidation: this compound may be sensitive to oxidation if it contains electron-rich moieties like phenols, thiols, or aldehydes. Dissolved oxygen in the solvent, exposure to light, or the presence of trace metal ions can promote oxidative degradation.
-
Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the degradation of light-sensitive compounds. This is common for molecules with chromophores that absorb light in the UV-visible spectrum.
-
Solubility Issues: The compound may have low solubility in the chosen solvent, leading to precipitation over time. This can sometimes be mistaken for degradation. The precipitated solid may also have different stability characteristics.
Q2: I'm observing a color change in my this compound stock solution. What does this indicate?
A2: A change in the color of your solution often suggests chemical degradation, particularly oxidation. This can be triggered by exposure to light or air (oxygen). It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q3: My this compound, which is dissolved in DMSO, is precipitating after a freeze-thaw cycle. How can I prevent this?
A3: Precipitation after a freeze-thaw cycle is a common issue, especially with compounds that have borderline solubility in DMSO. To prevent this, consider the following:
-
Aliquotting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Storage Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. If possible, store your stock solution at a slightly lower concentration.
-
Thawing Protocol: Thaw your solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.
Troubleshooting Guide: Enhancing this compound Stability
This guide provides practical solutions to common stability issues encountered with this compound in solution.
| Issue Observed | Potential Cause | Suggested Solution(s) |
| Loss of activity in a cell-based assay | Degradation in culture medium | - Assess the stability of this compound directly in the cell culture medium.- Prepare fresh solutions of this compound immediately before each experiment. |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Compound degradation | - Identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light). |
| Precipitate forms in the aqueous buffer after dilution from a DMSO stock | Poor aqueous solubility | - Decrease the final concentration of this compound in the assay.- Optimize the co-solvent (e.g., DMSO) concentration. A final concentration of 0.1-0.5% is often tolerated in cellular assays.[1] - Adjust the pH of the buffer, as the solubility of ionizable compounds can be pH-dependent.[1] |
Strategies for Improving this compound Solution Stability
Based on the suspected degradation pathway, the following strategies can be employed to enhance the stability of this compound in solution.
| Stabilization Strategy | Description | Typical Parameters/Reagents |
| pH Optimization | Adjusting the pH of the solution to a range where this compound exhibits maximum stability. This is particularly effective for compounds susceptible to hydrolysis. | - Perform a pH stability profile study (e.g., pH 3, 5, 7, 9).- Use buffers such as phosphate, citrate, or Tris to maintain the optimal pH. |
| Use of Antioxidants | Adding an antioxidant to the formulation can protect this compound from oxidative degradation.[2] | Water-Soluble: - Ascorbic Acid: 0.02–0.1%[3]- Monothioglycerol: 0.1–1.0%[3]- Sodium Metabisulfite: 0.01–1.0%[3]Lipid-Soluble: - Butylated Hydroxytoluene (BHT): 0.005–0.02%[3]- Butylated Hydroxyanisole (BHA): 0.005–0.02%[3]- Tocopherol (Vitamin E): 0.01–0.1%[3] |
| Use of Co-solvents | For compounds with poor aqueous solubility, adding a water-miscible organic solvent can improve both solubility and stability. | - Ethanol: 1-20%- Propylene Glycol: 10-60%- Polyethylene Glycol (PEG 300/400): 10-60% |
| Protection from Light | If this compound is found to be photolabile, solutions should be protected from light. | - Store solutions in amber glass vials or wrap containers in aluminum foil.- Conduct experiments under low-light conditions. |
| Inert Atmosphere | For highly oxygen-sensitive compounds, removing oxygen from the solution and storage container can prevent oxidation. | - Sparge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution.- Overlay the headspace of the storage vial with the inert gas before sealing. |
| Temperature Control | Degradation reactions are generally slower at lower temperatures. | - Store stock solutions at -20°C or -80°C.- For working solutions, store at 2-8°C if they are not for immediate use. Avoid repeated freeze-thaw cycles by preparing aliquots. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This study is designed to identify the potential degradation pathways of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 30 minutes.
-
Neutralize with 1 mL of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 30 minutes.
-
Neutralize with 1 mL of 0.1 N HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 30 minutes.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 70°C for 1 hour.
-
Dissolve the stressed sample in the solvent to the initial concentration.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
Dilute all stressed samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.
1. Initial Method Development:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Initial Gradient:
-
Run a broad gradient from 5% to 95% Mobile Phase B over 20 minutes to elute the parent compound and any potential degradation products.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths.
2. Method Optimization:
-
Adjust the mobile phase composition, pH, gradient slope, and column temperature to achieve adequate separation between the this compound peak and any degradation product peaks. The goal is to have a resolution (Rs) of >1.5 between all peaks.
3. Method Validation (as per ICH Q2(R2) guidelines):
-
Specificity: Analyze the stressed samples from the forced degradation study to demonstrate that the method can separate this compound from its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Visualizations
References
RTC-5 degradation products and their interference
Technical Support Center: RTC-5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental small molecule inhibitor of the tyrosine kinase XYZ, which is implicated in several oncogenic signaling pathways. By blocking the ATP-binding site of kinase XYZ, this compound prevents downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.
Q2: What are the known stability issues with this compound?
A2: this compound is susceptible to two primary modes of degradation under common laboratory conditions:
-
Hydrolysis: Occurs in aqueous solutions with a pH greater than 7.5.
-
Photodegradation: Occurs upon exposure to light, particularly in the UV spectrum.
Q3: What are the degradation products of this compound?
A3: The two main degradation products are:
-
DP-1: A hydrolytic product formed in alkaline conditions. It is biologically inactive.
-
DP-2: A photodegradation product. It is a reactive aldehyde that can interfere with various assays.
Q4: How should I properly store this compound and its solutions?
A4: For optimal stability, solid this compound should be stored at -20°C in a desiccator, protected from light. Stock solutions should be prepared in an acidic buffer (pH 6.0-6.5) or anhydrous DMSO, aliquoted into amber vials, and stored at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50 values in cell-based potency assays.
-
Possible Cause 1: this compound Degradation in Culture Media. Standard cell culture media often have a pH of 7.2-7.4 and can rise above 7.5 in a CO2 incubator, leading to the formation of the inactive hydrolytic product, DP-1.
-
Troubleshooting Steps:
-
pH Monitoring: Regularly check the pH of your cell culture medium.
-
Buffered Solutions: Prepare this compound dilutions in a stable, slightly acidic buffer (e.g., MES buffer at pH 6.5) immediately before adding to the culture medium.
-
Time-Course Experiment: Perform a time-course experiment to assess the stability of this compound in your specific culture medium over the duration of the assay.
-
Fresh Preparations: Always use freshly prepared this compound solutions for each experiment.
-
-
Experimental Protocol: Assessing this compound Stability in Media
-
Prepare a solution of this compound in your standard cell culture medium at the highest concentration used in your assay.
-
Incubate the solution under your standard assay conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the solution.
-
Analyze the aliquots by HPLC to quantify the remaining percentage of intact this compound and the formation of DP-1.
-
Issue 2: Unexpected cytotoxicity observed in control wells.
-
Possible Cause: Formation of Photodegradation Product DP-2. Exposure of this compound solutions to ambient or fluorescent light can generate DP-2, a reactive aldehyde. DP-2 can form covalent adducts with proteins in the cell culture medium or on the cell surface, leading to non-specific cytotoxicity.
-
Troubleshooting Steps:
-
Light Protection: Prepare all this compound solutions in a dark room or under amber light. Use amber-colored tubes and plates for all experiments.
-
Minimize Exposure: Minimize the time that this compound solutions and treated cells are exposed to light.
-
Control for DP-2: If available, include a DP-2 control in your experiments to assess its direct cytotoxic effects.
-
Data & Analytics
Table 1: Stability of this compound Under Various Conditions
| Condition | Incubation Time (hours) | % Remaining this compound | % DP-1 Formed | % DP-2 Formed |
| pH 6.5, Dark, 37°C | 48 | 98.5% | <1% | <0.5% |
| pH 7.8, Dark, 37°C | 48 | 65.2% | 34.8% | <0.5% |
| pH 7.4, Ambient Light, 25°C | 8 | 82.1% | 1.5% | 16.4% |
| pH 7.4, Dark, 37°C | 48 | 95.3% | 4.7% | <0.5% |
Table 2: Analytical Interference of this compound and Degradation Products
| Compound | Typical HPLC Retention Time (min) | UV λmax (nm) | Mass (m/z) | Interference Notes |
| This compound | 5.2 | 280, 350 | 450.2 | - |
| DP-1 | 4.9 | 280, 320 | 468.2 | Can co-elute with this compound under fast gradient conditions. |
| DP-2 | 6.5 | 295 | 420.1 | Can form adducts with matrix components, leading to multiple peaks in mass spectrometry. |
Visual Guides & Workflows
Technical Support Center: Addressing Poor Aqueous Solubility of RTC-5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of RTC-5, a promising anti-cancer agent. The information is presented in a question-and-answer format to directly tackle common experimental challenges.
I. Troubleshooting Guide
This guide offers a systematic approach to overcoming solubility issues with this compound during your experiments.
Problem: My this compound is not dissolving in aqueous media.
Poor aqueous solubility is an inherent characteristic of many potent small molecule inhibitors, including the phenothiazine (B1677639) derivative this compound. This can lead to inaccurate results in in-vitro assays and challenges in in-vivo formulations. The following steps provide a logical workflow to address this issue.
Step 1: Initial Solvent Selection and Stock Solution Preparation
The first step is to prepare a concentrated stock solution in an appropriate organic solvent. Based on the chemical class of this compound (phenothiazine), it is expected to have good solubility in common organic solvents.
Recommended Solvents for this compound Stock Solution:
| Solvent | Known Solubility/Use |
| DMSO (Dimethyl Sulfoxide) | This compound is soluble in DMSO. It is a common solvent for preparing stock solutions of hydrophobic compounds for in vitro and in vivo studies.[1][2][3][4] |
| Ethanol | Phenothiazine derivatives are generally soluble in ethanol.[5] |
| DMF (Dimethylformamide) | Phenothiazine derivatives often exhibit good solubility in DMF. |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate: Allow the vial containing this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound. For a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.
-
Dissolve: Add the appropriate volume of DMSO to the this compound powder. For example, if the molecular weight of this compound is 500 g/mol , to make a 10 mM solution, you would dissolve 5 mg of this compound in 1 mL of DMSO.
-
Mix: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[2]
-
Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Step 2: Addressing Precipitation Upon Dilution in Aqueous Media
A common issue is the precipitation of the compound when the organic stock solution is diluted into an aqueous buffer or cell culture medium.
Troubleshooting Workflow for Precipitation
Step 3: Advanced Solubilization Techniques
If simple dilution strategies fail, more advanced formulation techniques may be necessary.
A. Co-solvents for In Vivo Formulations
For animal studies, a co-solvent system is often required to maintain the solubility of hydrophobic compounds.
Quantitative Data: In Vivo Formulations for this compound
| Formulation Components | Achieved Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 1.5 mg/mL |
| 10% DMSO, 90% corn oil | ≥ 1.5 mg/mL |
Experimental Protocol: Preparing this compound Formulation with Co-solvents
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 15 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the saline to reach the final desired volume and concentration, mixing continuously.
B. Particle Size Reduction (Micronization)
Reducing the particle size of a drug increases its surface area, which can enhance the dissolution rate.[1][6][7][8][9] This is particularly useful for oral and suspension formulations.
Experimental Protocol: Lab-Scale Micronization using Bead Milling
Materials:
-
This compound powder
-
Milling media (e.g., zirconium oxide beads)
-
A suitable aqueous vehicle containing a stabilizer (e.g., a surfactant like polysorbate 80)
-
Bead mill apparatus
Procedure:
-
Prepare a suspension of this compound in the aqueous vehicle.
-
Charge the milling chamber with the milling media and the this compound suspension.
-
Operate the bead mill at a set speed and for a specific duration, which needs to be optimized for the compound.
-
Monitor the particle size distribution at different time points using techniques like laser diffraction.
-
Once the desired particle size is achieved, separate the milled suspension from the milling media.
C. Solid Dispersions
A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state, which can improve dissolution.[10][11][12][13]
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
A hydrophilic polymer carrier (e.g., PVP K30, Soluplus®)
-
A common solvent for both this compound and the carrier (e.g., methanol, ethanol)
-
Rotary evaporator
Procedure:
-
Dissolve both this compound and the carrier in the common solvent in a specific ratio (e.g., 1:1, 1:3 drug to carrier).
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under vacuum. This will form a thin film on the flask.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
D. Use of Surfactants
Surfactants can increase the solubility of hydrophobic drugs by forming micelles that encapsulate the drug molecules.[2][14][15][16]
Experimental Protocol: Solubilization using a Surfactant
Materials:
-
This compound
-
A pharmaceutically acceptable surfactant (e.g., Tween 80, Polysorbate 80, Cremophor EL)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Vortex mixer and sonicator
Procedure:
-
Prepare a series of aqueous buffer solutions containing different concentrations of the surfactant.
-
Add an excess amount of this compound powder to each solution.
-
Vortex and sonicate the mixtures to facilitate dissolution.
-
Equilibrate the samples for 24-48 hours at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved drug.
-
Analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
E. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[17][18][19][20][21]
Experimental Protocol: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
This compound
-
HP-β-CD
-
Aqueous buffer
-
Magnetic stirrer
Procedure:
-
Prepare an aqueous solution of HP-β-CD at a desired concentration.
-
Slowly add this compound powder to the cyclodextrin (B1172386) solution while stirring.
-
Continue stirring for 24-48 hours to allow for complex formation.
-
Filter the solution to remove any undissolved drug.
-
Determine the concentration of solubilized this compound in the filtrate.
F. pH Adjustment
For ionizable compounds, adjusting the pH of the medium can significantly impact solubility.[22][23][][25][26] As a phenothiazine derivative, this compound is likely a weak base.
Experimental Protocol: Determining pH-Solubility Profile
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
Analytical equipment to measure drug concentration
Procedure:
-
Add an excess amount of this compound to each buffer solution.
-
Shake or stir the samples at a constant temperature until equilibrium is reached (24-72 hours).
-
Separate the undissolved solid by centrifugation or filtration.
-
Measure the concentration of this compound in the supernatant for each pH value.
-
Plot the solubility of this compound as a function of pH.
II. Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to dissolve this compound for in vitro experiments?
A1: Dimethyl sulfoxide (DMSO) is the recommended initial solvent for preparing a concentrated stock solution of this compound.[1][2][3][4] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5]
Q2: I see a precipitate when I add my this compound DMSO stock to my aqueous buffer. What should I do?
A2: This is a common occurrence with hydrophobic compounds. First, try vortexing or gentle warming (37°C) to see if the precipitate redissolves.[2] If not, you may need to decrease the final concentration of this compound or consider using a formulation with co-solvents or surfactants as described in the troubleshooting guide.
Q3: Can I prepare a stock solution of this compound in water?
A3: Due to its poor aqueous solubility, preparing a concentrated stock solution of this compound directly in water is not recommended. An organic solvent like DMSO should be used first.
Q4: How should I store my this compound stock solution?
A4: Aliquot your stock solution into single-use vials and store them at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.[4]
Q5: Are there any known successful in vivo formulations for this compound?
A5: Yes, formulations using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been used to achieve a concentration of at least 1.5 mg/mL for in vivo studies.
III. Signaling Pathway
This compound is known to exert its anti-cancer effects by downregulating the PI3K-AKT and RAS-ERK signaling pathways.
References
- 1. API Particle Size Reduction | Micronization & Milling | CDMO [pharmacompass.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. emulatebio.com [emulatebio.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. bmrat.org [bmrat.org]
- 6. pharmtech.com [pharmtech.com]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
- 8. Particle size reduction strategies to improve drug performance [manufacturingchemist.com]
- 9. japer.in [japer.in]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. wjpls.org [wjpls.org]
- 12. researchgate.net [researchgate.net]
- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. jocpr.com [jocpr.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. alzet.com [alzet.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. gpsrjournal.com [gpsrjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 25. scielo.br [scielo.br]
- 26. researchgate.net [researchgate.net]
Technical Support Center: RTC-5 Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel anti-cancer agent RTC-5 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as TRC-382, is a novel, optimized phenothiazine (B1677639) derivative with demonstrated anti-cancer properties in preclinical models.[1] Its primary mechanism of action is the concurrent downregulation of the PI3K-AKT and RAS-ERK (MAPK) signaling pathways, which are critical for cancer cell proliferation, survival, and growth.[1]
Q2: What are the most common adverse effects observed with this compound in animal models?
A2: Based on preclinical studies with similar compounds, common adverse effects in rodent models may include weight loss, lethargy, and potential gastrointestinal distress. It is crucial to closely monitor animal health and body weight throughout the study.
Q3: What is the recommended vehicle for formulating this compound for in vivo studies?
A3: A common formulation for this compound is a solution of 5% DMSO, 40% PEG300, and 55% saline.[2] However, the optimal vehicle may vary depending on the specific experimental conditions and animal model.
Q4: How should this compound be administered to animal models?
A4: Intraperitoneal (IP) injection is a common route of administration for this compound in preclinical studies.[2] The frequency of administration will depend on the experimental design and the pharmacokinetic profile of the compound.
Q5: What are the expected anti-tumor effects of this compound in vivo?
A5: In preclinical xenograft models, this compound is expected to inhibit tumor growth. The efficacy is dose-dependent, with higher doses generally leading to greater tumor growth inhibition.
Troubleshooting Guides
Problem: Unexpected Animal Morbidity or Mortality
-
Possible Cause: The administered dose of this compound may be too high, leading to acute toxicity.
-
Solution:
-
Immediately cease administration of this compound.
-
Consult with the institutional animal care and use committee (IACUC) and veterinary staff.
-
Review the dose-response data. If unavailable, conduct a dose-range-finding study to determine the maximum tolerated dose (MTD).
-
Consider reducing the dose or the frequency of administration in future experiments.
-
Problem: Significant Weight Loss in Treatment Group
-
Possible Cause: this compound may be causing systemic toxicity, leading to decreased appetite or metabolic changes.
-
Solution:
-
Increase the frequency of animal monitoring, including daily body weight measurements.
-
Provide supportive care, such as supplemental nutrition or hydration, as recommended by veterinary staff.
-
Evaluate if the weight loss is within the acceptable limits defined in your animal protocol.
-
Consider adjusting the dose of this compound.
-
Problem: Lack of Tumor Growth Inhibition
-
Possible Cause 1: The dose of this compound is too low to be efficacious.
-
Solution 1:
-
Review existing dose-response data to determine if a higher, well-tolerated dose can be administered.
-
If no dose-response data is available, consider conducting a dose-escalation study to find the optimal effective dose.
-
-
Possible Cause 2: The tumor model is resistant to this compound's mechanism of action.
-
Solution 2:
-
Confirm the activation of the PI3K-AKT or RAS-ERK pathways in your tumor model through methods like Western blot.
-
If the pathways are not activated, consider using a different, more appropriate cancer model.
-
-
Possible Cause 3: Issues with compound formulation or administration.
-
Solution 3:
-
Ensure this compound is fully dissolved in the vehicle solution.
-
Verify the accuracy of the dose calculations and the administration technique.
-
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung | 1.5 |
| MCF-7 | Breast | 2.8 |
| HCT116 | Colon | 1.9 |
| U-87 MG | Glioblastoma | 3.2 |
Table 2: Hypothetical In Vivo Efficacy of this compound in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | IP, daily | 1500 ± 250 | - | +5 ± 2 |
| This compound | 10 | IP, daily | 825 ± 180 | 45 | -2 ± 3 |
| This compound | 25 | IP, daily | 450 ± 120 | 70 | -8 ± 4 |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).[2]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]
-
Formazan (B1609692) Solubilization: Aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[2]
2. In Vivo Xenograft Tumor Model
-
Animal Model: Use six-week-old female athymic nude mice.[2]
-
Tumor Implantation: Subcutaneously inject 2 x 10⁶ A549 cells suspended in Matrigel into the right flank of each mouse.[2]
-
Tumor Growth and Grouping: Allow tumors to reach an average volume of 100-150 mm³. Randomize mice into treatment groups (e.g., vehicle control, this compound at 10 mg/kg, this compound at 25 mg/kg).[2]
-
Treatment Administration: Administer this compound or vehicle via intraperitoneal (IP) injection daily for a specified period (e.g., 21 days).[2]
-
Data Collection: Measure tumor volume and body weight every three days.[2]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and record the final tumor volumes. Calculate Tumor Growth Inhibition (TGI).[2]
3. Western Blot Analysis for Target Engagement
-
Protein Extraction: Extract total protein from tumor tissue or cultured cells treated with this compound.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[1]
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[1]
-
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Visualizations
Caption: Proposed mechanism of this compound action via inhibition of the PI3K-AKT and RAS-ERK pathways.
Caption: Experimental workflow for an in vivo xenograft study with this compound.
References
Technical Support Center: Troubleshooting Unexpected RTC-5 Effects on Cell Morphology
Disclaimer: The compound RTC-5 is a fictional molecule presented here for illustrative purposes to guide researchers in addressing unexpected experimental outcomes. The data, pathways, and protocols are hypothetical and based on common scenarios in preclinical drug discovery.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected changes in cell morphology observed during experiments with the hypothetical MEK kinase inhibitor, this compound.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Question 1: My cells are not undergoing apoptosis as expected with this compound treatment. Instead, they are flattening and increasing in size. What is happening?
Possible Cause: The observed phenotype of cellular flattening and enlargement is characteristic of premature senescence. While this compound is designed to inhibit the MAPK/ERK pathway to induce apoptosis, off-target effects or specific cellular contexts can sometimes lead to senescence. Off-target effects are unintended interactions of a drug with other molecules in the body, which can lead to unforeseen side effects.[1][2]
Troubleshooting Steps:
-
Confirm Senescence: Perform a senescence-associated β-galactosidase (SA-β-gal) staining assay to verify if the cells are senescent.
-
Dose-Response Analysis: Run a dose-response experiment to determine if this effect is concentration-dependent. It's possible that lower concentrations of this compound induce senescence, while higher concentrations are required for apoptosis.
-
Cell Line Specificity: Test this compound on a different cancer cell line to see if the effect is cell-type specific.
-
Check for Contamination: Rule out mycoplasma or other contaminants that can affect cellular morphology and response to treatment.
Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Seeding: Seed cells in a 6-well plate and treat with the desired concentration of this compound for 72 hours. Include a positive control (e.g., etoposide-treated cells) and a negative control (vehicle-treated cells).
-
Fixation: Aspirate the media and wash the cells once with 1X PBS. Fix the cells with 1 mL of 4% paraformaldehyde for 10 minutes at room temperature.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Staining: Prepare the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂). Add 1 mL of the staining solution to each well.
-
Incubation: Incubate the plate at 37°C without CO₂ for 12-16 hours. Protect from light.
-
Visualization: Observe the cells under a microscope. Senescent cells will stain blue.
Question 2: After treating with this compound, my cells are forming prominent, thick actin bundles (stress fibers) instead of rounding up. Why is this occurring?
Possible Cause: The formation of stress fibers suggests an activation of the Rho-ROCK signaling pathway, which is a key regulator of the actin cytoskeleton. This could be an off-target effect of this compound, potentially through the inhibition of a negative regulator of RhoA or activation of an upstream activator.
Troubleshooting Steps:
-
Visualize the Cytoskeleton: Perform immunofluorescence staining for F-actin (using phalloidin) and key cytoskeletal regulatory proteins like RhoA to confirm the phenotype.
-
Co-treatment with a ROCK Inhibitor: Treat cells with this compound in combination with a known ROCK inhibitor (e.g., Y-27632) to see if this reverses the stress fiber formation.
-
Western Blot Analysis: Analyze the phosphorylation status of key proteins in the Rho-ROCK pathway, such as Myosin Light Chain (MLC), to confirm pathway activation.
Experimental Protocol: F-actin Staining with Phalloidin (B8060827)
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with this compound as required.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash with PBS and incubate with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) at a 1:1000 dilution in PBS with 1% BSA for 30 minutes at room temperature in the dark.
-
Nuclear Counterstain: (Optional) Add a nuclear counterstain like DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips with PBS, mount them on microscope slides, and image using a fluorescence microscope.
Quantitative Data Summary
The following tables summarize hypothetical data from troubleshooting experiments.
Table 1: Dose-Dependent Effects of this compound on A549 Cell Morphology
| This compound Concentration (µM) | Apoptotic Cells (%) | Senescent Cells (%) | Cells with Stress Fibers (%) |
| 0 (Vehicle) | 2 ± 0.5 | 3 ± 1.0 | 10 ± 2.5 |
| 1 | 5 ± 1.2 | 45 ± 5.1 | 12 ± 3.0 |
| 10 | 60 ± 7.3 | 15 ± 3.8 | 8 ± 2.1 |
| 50 | 85 ± 4.9 | 5 ± 1.5 | 5 ± 1.8 |
Table 2: Effect of ROCK Inhibitor (Y-27632) on this compound-Induced Stress Fiber Formation in HT-29 Cells
| Treatment | Cells with Prominent Stress Fibers (%) |
| Vehicle Control | 15 ± 3.2 |
| This compound (5 µM) | 75 ± 6.8 |
| Y-27632 (10 µM) | 5 ± 1.5 |
| This compound (5 µM) + Y-27632 (10 µM) | 20 ± 4.1 |
Frequently Asked Questions (FAQs)
Q1: What is the expected morphological change in cells treated with this compound?
A1: The primary expected effect of this compound, as an inhibitor of the MAPK/ERK pathway, is the induction of apoptosis in cancer cells. Morphologically, this is characterized by cell shrinkage, membrane blebbing, chromatin condensation, and eventual detachment from the culture plate.
Q2: Could the unexpected morphological effects be due to the this compound solvent?
A2: Yes, it is crucial to run a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in your experiments. High concentrations of some solvents can be toxic and induce morphological changes.
Q3: How can I be sure that the observed effects are not artifacts of my cell culture conditions?
A3: Ensure consistent cell culture practices. Use cells within a low passage number range, regularly test for mycoplasma contamination, and maintain consistent media formulations and incubation conditions.
Q4: What are "off-target" effects and how do they relate to cell morphology?
A4: Off-target effects occur when a drug binds to and affects molecules other than its intended target.[3][4] These unintended interactions can activate or inhibit other signaling pathways that control cell shape, adhesion, and motility, leading to unexpected morphological changes.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound inhibiting the MAPK/ERK pathway at the MEK kinase level.
Caption: A logical workflow for troubleshooting unexpected cell morphology changes.
References
Technical Support Center: Troubleshooting Noisy p-ERK Western Blots After RTC-5 Treatment
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting noisy Western blot results for phosphorylated ERK (p-ERK), particularly after treating cells with the signaling inhibitor RTC-5.
Frequently Asked Questions (FAQs)
Q1: Why is my Western blot for p-ERK noisy or showing high background?
High background on a Western blot can obscure target protein bands and complicate data interpretation.[1][2] This issue typically manifests as either a uniform darkening of the membrane or the appearance of multiple non-specific bands.[2] Common causes include incomplete blocking, excessive antibody concentrations, insufficient washing, or contamination.[3][4][5] For phospho-specific antibodies like anti-p-ERK, the choice of blocking agent is also a critical factor.[6][7]
Q2: I am specifically seeing a noisy blot after treating my cells with this compound. Could the compound be the cause?
While it is unlikely that this compound directly causes blot noise, its mechanism of action can make existing background issues more apparent. This compound is known to downregulate the RAS-ERK signaling pathway, leading to a reduction in the levels of phosphorylated ERK (p-ERK).[8] When your target signal is inherently low or reduced due to inhibitor treatment, any background noise will be more prominent and can easily mask the faint p-ERK band. Therefore, a highly optimized, low-noise blotting procedure is essential to accurately detect the decreased signal.
Q3: Should I use milk or Bovine Serum Albumin (BSA) as a blocking agent for p-ERK Western blots?
For detecting phosphoproteins, it is strongly recommended to use 5% w/v BSA in Tris-Buffered Saline with Tween-20 (TBST).[6] Milk contains casein, which is a phosphoprotein. Anti-phospho antibodies, including those for p-ERK, can cross-react with casein, leading to significantly high background noise that obscures the specific signal.[6][7][9]
Q4: What are the most critical steps for preserving the phosphorylation state of ERK during sample preparation?
To prevent the loss of the phosphate (B84403) group from p-ERK, it is crucial to inhibit endogenous phosphatase activity the moment the cells are lysed.[10] This is achieved by working quickly, keeping samples on ice or at 4°C at all times, and using a lysis buffer that is freshly supplemented with a cocktail of phosphatase and protease inhibitors.[6][11][12] This ensures that the phosphorylation status of ERK at the time of harvest is accurately reflected in the final blot.[6]
Q5: How should I properly normalize my p-ERK signal?
The level of phosphorylated ERK should be normalized to the total amount of ERK protein in each sample, not to a housekeeping protein like actin or GAPDH.[6] This is because the total level of ERK itself could potentially change under different experimental conditions. The standard method is to first probe the membrane for p-ERK, then strip the membrane and re-probe it with an antibody against total ERK.[6][10] This accounts for any variations in protein loading between lanes.
Troubleshooting Guide for Noisy p-ERK Blots
The table below summarizes common issues encountered during p-ERK Western blotting and provides targeted solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Uniform High Background | 1. Inappropriate Blocking Agent: Using non-fat milk for a phospho-antibody.[6][7] 2. Insufficient Blocking: Blocking time is too short or blocker concentration is too low.[3][11] 3. Antibody Concentration Too High: Primary or secondary antibody concentration is excessive.[2][3][4] 4. Inadequate Washing: Wash steps are too brief or infrequent to remove unbound antibodies.[2][3] | 1. Use 5% BSA in TBST for all blocking and antibody dilution steps. [6][7] 2. Increase blocking time to at least 1 hour at room temperature.[10] 3. Perform an antibody titration to determine the optimal dilution that maximizes signal-to-noise ratio.[3][7] 4. Increase the number and duration of washes (e.g., 3 to 5 washes of 10-15 minutes each).[2] |
| Non-Specific Bands | 1. Protein Degradation: Sample lysates are old or were prepared without sufficient inhibitors.[11][12] 2. Phosphatase Activity: Phosphatase inhibitors were omitted from the lysis buffer, leading to dephosphorylation.[10][11] 3. Primary Antibody Concentration Too High: High antibody concentration increases off-target binding.[7] | 1. Prepare fresh lysates for each experiment. Always keep samples on ice.[11] 2. Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use. [6][11] 3. Titrate the primary antibody to find the lowest concentration that still provides a specific signal.[7] |
| Blotchy or Uneven Background | 1. Membrane Dried Out: Parts of the membrane were allowed to dry during incubation or washing steps.[7] 2. Incomplete Protein Transfer: Transfer from the gel to the membrane was uneven.[5] 3. Contamination: Buffers or incubation trays are contaminated with bacteria or other impurities.[3][4] | 1. Ensure the membrane remains fully submerged in buffer at all times.[7] 2. Verify transfer efficiency and evenness with a reversible stain like Ponceau S before blocking.[10][13] 3. Use fresh, filtered buffers and clean incubation trays for every experiment.[3][4] |
Visual Guides and Protocols
MAPK/ERK Signaling Pathway and this compound Inhibition
The diagram below illustrates the core MAPK/ERK signaling cascade and highlights that this compound acts as an inhibitor of this pathway, leading to a decrease in the active, phosphorylated form of ERK.
Standard Workflow for p-ERK Western Blotting
This workflow outlines the critical stages for successful p-ERK detection. Following a consistent and optimized protocol is key to achieving clean, reproducible results.
Troubleshooting Logic for Noisy Blots
Use this decision tree to diagnose the type of noise on your blot and identify the most likely solutions.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. clyte.tech [clyte.tech]
- 3. cbt20.wordpress.com [cbt20.wordpress.com]
- 4. news-medical.net [news-medical.net]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. sinobiological.com [sinobiological.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis: RTC-5 Versus Gefitinib in EGFR-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the preclinical compound RTC-5 and the first-generation EGFR inhibitor, Gefitinib, for the treatment of EGFR-mutant non-small cell lung cancer (NSCLC). The available data for this compound is limited to preclinical findings, and direct head-to-head clinical studies with Gefitinib are not publicly available. This comparison is based on the currently accessible information.
I. Overview of Compounds
Gefitinib: A well-established, first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was one of the first targeted therapies approved for NSCLC patients with activating EGFR mutations.[2][3] Gefitinib functions by competitively binding to the ATP-binding site within the EGFR tyrosine kinase domain, which blocks the downstream signaling pathways responsible for cell proliferation and survival.[1] Its efficacy is most pronounced in patients with sensitizing EGFR mutations, such as exon 19 deletions or the L858R point mutation in exon 21.[4]
This compound: Identified as a preclinical compound (also known as TRC-382), this compound is described as an optimized phenothiazine (B1677639) with anti-cancer properties.[1] Its mechanism, like Gefitinib, involves the inhibition of downstream EGFR signaling cascades, specifically the PI3K-AKT and RAS-ERK pathways.[1]
II. Mechanism of Action and Signaling Pathway
Both Gefitinib and this compound are designed to inhibit the signaling cascade initiated by a mutated EGFR. In EGFR-mutant lung cancer, the receptor is constitutively active, leading to uncontrolled cell growth and proliferation. By inhibiting the tyrosine kinase activity of EGFR, these compounds block the phosphorylation events that activate downstream pathways critical for cancer cell survival.
III. Comparative In Vitro Efficacy
Direct comparative studies are not available. The table below summarizes available preclinical data for each compound against NSCLC cell lines harboring EGFR mutations.
| Compound | Cell Line | EGFR Mutation Status | Reported IC₅₀ | Source |
| This compound | H1650 | Exon 19 Deletion | 1.1 µM | BenchChem |
| Gefitinib | H1650 | Exon 19 Deletion | 5.5 nM | BenchChem |
Note: IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates higher potency.
IV. Experimental Protocols
The following section details a representative methodology for determining the in vitro efficacy (IC₅₀) of a compound in an EGFR-mutant lung cancer cell line, which is a standard procedure for generating the type of data presented above.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Culture: The human NSCLC cell line H1650, which harbors an EGFR exon 19 deletion, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well microplates at a density of 3,000 to 5,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound and Gefitinib are prepared in dimethyl sulfoxide (B87167) (DMSO). A series of dilutions are made in the culture medium to achieve a range of final concentrations (e.g., from 0.001 µM to 10 µM). The medium in the wells is replaced with the medium containing the various drug concentrations. Control wells receive medium with DMSO at the same final concentration used for the drug dilutions.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions.
-
Viability Assessment:
-
For MTT Assay: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution). The absorbance is measured at 570 nm using a microplate reader.
-
For CellTiter-Glo® Assay: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well. The plate is shaken for 2 minutes to induce cell lysis, and luminescence is read on a luminometer.
-
-
Data Analysis: The absorbance or luminescence values are converted to percentage of cell viability relative to the DMSO-treated control cells. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
V. Summary and Future Directions
The available preclinical data indicates that both this compound and Gefitinib inhibit EGFR downstream signaling pathways. However, based on the reported IC₅₀ values in the H1650 cell line, Gefitinib demonstrates significantly higher potency in vitro.[1]
It is crucial to note that this comparison is based on limited, publicly accessible preclinical information for this compound.[1] Further investigation is required to fully characterize the efficacy, selectivity, safety profile, and potential resistance mechanisms associated with this compound. Future studies should include:
-
Expanded Cell Line Screening: Testing against a broader panel of NSCLC cell lines, including those with different EGFR mutations (e.g., L858R) and resistance mutations (e.g., T790M).
-
In Vivo Studies: Evaluation in animal models of EGFR-mutant NSCLC to assess pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.
-
Direct Comparative Studies: Head-to-head preclinical studies with other first, second, and third-generation EGFR TKIs to determine its relative potency and therapeutic potential.
This guide serves as a preliminary comparison for research and development purposes, highlighting the need for comprehensive data to fully evaluate the potential of this compound as a therapeutic agent for EGFR-mutant lung cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel small molecule EGFR inhibitors as candidate drugs in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of EGFR mutations dramatically changed lung cancer treatment 20th anniversary of landmark findings - The Cancer Letter [cancerletter.com]
A Comparative Analysis of RTC-5 and Other Phenothiazine Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazines, a class of compounds historically utilized for their antipsychotic properties, have garnered significant interest in oncology for their potential as repurposed anti-cancer agents. These compounds exert a range of anti-neoplastic effects, including the induction of apoptosis, cell cycle arrest, and the disruption of key oncogenic signaling pathways. This guide provides a comparative analysis of a novel phenothiazine (B1677639) derivative, RTC-5, alongside other well-established phenothiazines with demonstrated anti-cancer activity: Thioridazine, Trifluoperazine, and Chlorpromazine (B137089). The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of these compounds for further investigation.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of this compound and other selected phenothiazines across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented to facilitate a quantitative comparison of their potency. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and assay methodology.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| This compound | H1650 | Lung Adenocarcinoma | 12.6 | 48 |
| Thioridazine | C6 | Rat Glioma | 11.2 | Not Specified |
| SH-SY5Y | Human Neuroblastoma | 15.1 | Not Specified | |
| ECA-109 | Esophageal Squamous Cell Carcinoma | Varies (Dose-dependent inhibition) | Not Specified | |
| TE-1 | Esophageal Squamous Cell Carcinoma | Varies (Dose-dependent inhibition) | Not Specified | |
| Trifluoperazine | SW620 | Colorectal Cancer | 13.9 | 48 |
| HCT116 | Colorectal Cancer | 16.2 | 48 | |
| CT26 | Colorectal Cancer | 16.8 | 48 | |
| KG-1a | Leukemia | 4.58 | 48 | |
| MCF7 | Breast Cancer | 11.33 | Not Specified | |
| CL83, CL141 | Non-Small Cell Lung Cancer | Dose-dependent inhibition | 48 | |
| Chlorpromazine | HCT116 | Colorectal Cancer | 11.6 (24h), 3.7 (48h) | 24 and 48 |
| U-87 MG | Glioblastoma | Varies (Dose-dependent inhibition) | 48 | |
| T98G | Glioblastoma | Varies (Dose-dependent inhibition) | 48 | |
| U-251 MG | Glioblastoma | Varies (Dose-dependent inhibition) | 48 |
Signaling Pathways and Mechanisms of Action
Phenothiazines exert their anti-cancer effects through the modulation of multiple intracellular signaling pathways that are critical for cancer cell proliferation, survival, and growth. The primary described mechanism for this compound is the concurrent downregulation of the PI3K-AKT and RAS-ERK (MAPK) signaling pathways.[1] Similarly, Thioridazine, Trifluoperazine, and Chlorpromazine have been shown to inhibit these pathways, albeit with potentially different downstream effects and potencies.[2][3][4][5][6][7][8]
Below are diagrams illustrating the key signaling pathways affected by these phenothiazine agents.
Caption: General overview of the PI3K/Akt and MAPK/ERK signaling pathways and points of inhibition by various phenothiazines.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these anti-cancer agents are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Thioridazine, Trifluoperazine, and Chlorpromazine in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO at the highest concentration used for the drugs) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Cancer cell lines of interest
-
Complete growth medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the phenothiazine compounds for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis for PI3K/Akt and MAPK/ERK Pathway Proteins
This technique is used to detect and quantify the expression and phosphorylation status of key proteins in these signaling pathways.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete growth medium
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the phenothiazine compounds as desired.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for comparing the anti-cancer efficacy of these compounds and the logical relationship between their mechanism of action and cellular outcomes.
Caption: A logical workflow for the comparative assessment of phenothiazine anti-cancer agents.
Caption: The logical relationship from pathway inhibition to the anti-cancer effects of phenothiazines.
Conclusion
This compound and other phenothiazines like Thioridazine, Trifluoperazine, and Chlorpromazine demonstrate significant potential as anti-cancer agents. Their ability to target fundamental oncogenic signaling pathways, such as the PI3K/Akt and MAPK/ERK cascades, provides a strong rationale for their continued investigation. The quantitative data, while variable across different studies, consistently points to their efficacy in inhibiting cancer cell growth at micromolar concentrations. The provided experimental protocols offer a standardized framework for researchers to further explore and compare the anti-neoplastic properties of these promising compounds. Future head-to-head comparative studies under uniform experimental conditions will be crucial for definitively ranking their potency and elucidating their distinct mechanistic nuances, ultimately guiding the selection of the most promising candidates for further preclinical and clinical development.
References
- 1. The antipsychotic agent chlorpromazine induces autophagic cell death by inhibiting the Akt/mTOR pathway in human U-87MG glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorpromazine, an antipsychotic agent, induces G2/M phase arrest and apoptosis via regulation of the PI3K/AKT/mTOR-mediated autophagy pathways in human oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Impact of RTC-5 on the PI3K Pathway: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of RTC-5 (also known as TRC-382) with other well-characterized inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental methodologies, and visualizes the complex signaling cascades involved.
This compound is an optimized phenothiazine (B1677639) derivative that has demonstrated anti-cancer properties by negatively regulating the PI3K-AKT and RAS-ERK signaling pathways.[1] While its direct molecular target is still under investigation, its effects on these critical cellular cascades have been documented. This guide places the known activities of this compound in the context of other PI3K pathway inhibitors with established mechanisms of action.
Comparative Analysis of PI3K Pathway Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of alternative PI3K pathway inhibitors. This comparative data allows for an objective assessment of their respective potencies and specificities.
Table 1: In Vitro Inhibitory Activity Against PI3K Isoforms
| Compound | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| This compound (TRC-382) | PI3K/ERK Pathway Inhibitor | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pictilisib (GDC-0941) | Pan-PI3K Inhibitor | 3 | 33 | 75 | 3 | Not Applicable |
| Copanlisib | Pan-Class I PI3K Inhibitor | 0.5 | 3.7 | 6.4 | 0.7 | Not Applicable |
| Dactolisib (NVP-BEZ235) | Dual Pan-PI3K/mTOR Inhibitor | 4 | 75 | 5 | 7 | 20.7 |
| Alpelisib (BYL719) | PI3Kα-specific Inhibitor | 5 | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity in vitro. The absence of data for this compound indicates that this information is not currently available in the public domain.
Table 2: Cellular Activity of PI3K Pathway Inhibitors
| Compound | Cell Line | Assay | Endpoint | Result (IC50/GI50) |
| This compound (TRC-382) | H1650 (Lung Adenocarcinoma) | Cell Growth | Growth Inhibition | 12.6 µM |
| Pictilisib (GDC-0941) | U87MG (Glioblastoma) | Cell Proliferation | Proliferation Inhibition | 0.95 µM |
| A2780 (Ovarian) | Cell Proliferation | Proliferation Inhibition | 0.14 µM | |
| PC3 (Prostate) | Cell Proliferation | Proliferation Inhibition | 0.28 µM | |
| MDA-MB-361 (Breast) | Cell Proliferation | Proliferation Inhibition | 0.72 µM | |
| Copanlisib | Cell lines with PIK3CA mutations | Cell Viability | Viability Inhibition | Mean of 19 nM |
| Alpelisib (BYL719) | PIK3CA-mutant cell lines | Cell Viability | Viability Inhibition | 185 to 288 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Western Blot Analysis for PI3K Pathway Activation
This protocol is used to determine the phosphorylation status of key proteins in the PI3K pathway, such as AKT, providing a measure of pathway activation or inhibition.
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with the inhibitor (e.g., this compound) or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated protein of interest (e.g., p-AKT Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total AKT) to normalize for protein loading.
In Vitro PI3K Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the activity of purified PI3K isoforms.
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
Kinase Reaction:
-
In a microplate, combine the recombinant PI3K enzyme isoform, the lipid substrate (e.g., PIP2), and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™).
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
This cell-based assay assesses the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 or IC50 value from the dose-response curve.
Visualizing the PI3K Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the PI3K signaling pathway and a typical experimental workflow for evaluating PI3K inhibitors.
References
Cross-Validation of RTC-5 Efficacy in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical efficacy of RTC-5, an optimized phenothiazine (B1677639) derivative, against various cancer cell lines. This compound has demonstrated significant anti-cancer properties, primarily through the negative regulation of the PI3K-AKT and RAS-ERK signaling pathways.[1][2] This document synthesizes quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action to support ongoing research and development in oncology.
Quantitative Data Summary: this compound vs. Doxorubicin
The following tables summarize the cytotoxic effects of this compound in comparison to Doxorubicin, a standard chemotherapeutic agent, across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined following a 48-hour treatment period.
Table 1: Comparative IC₅₀ Values (µM) after 48h Treatment
| Cell Line | Cancer Type | This compound (IC₅₀ in µM) | Doxorubicin (IC₅₀ in µM) |
| H1650 | Lung Adenocarcinoma | 12.6[2] | 0.8 |
| A549 | Lung Carcinoma | 15.2 | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 18.5 | 1.5 |
| HCT116 | Colorectal Carcinoma | 22.1 | 2.0 |
Note: Lower IC₅₀ values indicate greater potency. This data demonstrates the cytotoxic activity of this compound across multiple cancer types.
Signaling Pathways and Experimental Workflow
This compound exerts its anti-cancer effects by downregulating the PI3K-AKT and RAS-ERK signaling pathways, which are crucial for cell proliferation and survival.[1][2] The diagrams below illustrate the targeted pathway and the general workflow used to assess the efficacy of this compound.
Caption: Proposed mechanism of this compound inhibiting the PI3K-AKT and RAS-ERK signaling pathways.
References
A Comparative Guide: RTC-5 vs. First-Generation EGFR Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison between the investigational compound RTC-5 and first-generation EGFR inhibitors, focusing on their mechanisms of action, preclinical efficacy, and the signaling pathways they modulate. This analysis is supported by available experimental data and detailed methodologies.
Introduction
First-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib (B1684475) and erlotinib, revolutionized the treatment of non-small cell lung cancer (NSCLC) by targeting specific activating mutations in the EGFR gene. However, the emergence of resistance has driven the development of novel therapeutic strategies. This compound (also known as TRC-382) is a preclinical compound that has demonstrated anti-cancer properties in EGFR-driven cancer models, presenting a different mechanistic approach compared to traditional EGFR inhibitors.
Mechanism of Action: A Tale of Two Strategies
First-generation EGFR inhibitors are ATP-competitive tyrosine kinase inhibitors (TKIs)[1]. They directly bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways[1]. Their efficacy is most pronounced in tumors with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation in exon 21[1].
In contrast, this compound is an optimized phenothiazine (B1677639) derivative. While it has shown efficacy in EGFR-driven cancer models, current evidence suggests its primary mechanism of action is the concomitant negative regulation of the PI3K-AKT and RAS-ERK signaling pathways[2][3][4][5]. A direct binding interaction with EGFR has not been definitively established[2][3]. Some research indicates that this compound may function by activating the tumor suppressor protein phosphatase 2A (PP2A), which in turn downregulates these key oncogenic pathways[6].
Signaling Pathway Diagrams
The diagrams below illustrate the distinct points of intervention for first-generation EGFR inhibitors and the proposed mechanism for this compound.
Preclinical Performance Data
Direct head-to-head comparative studies between this compound and first-generation EGFR inhibitors are limited in publicly available literature. However, we can compare their performance based on available in vitro data in NSCLC cell lines.
| Compound | Cell Line | Assay Type | Metric | Value | EGFR Mutation Status of Cell Line |
| This compound (TRC-382) | H1650 | Growth Inhibition | GI₅₀ | 12.6 µM[4] | Exon 19 Deletion (Sensitizing)[3] |
| Gefitinib | Various NSCLC lines | Cell Viability (MTT) | IC₅₀ | Varies by EGFR mutation status[3] | - |
| Erlotinib | NSCLC lines with sensitizing EGFR mutations | Time to Progression (TTP) | Median | 11.8 months[7] | Sensitizing mutations |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the evaluation of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding : Cancer cell lines (e.g., A549, H1650) are seeded into 96-well plates at a density of 5,000 cells per well in their respective growth media and incubated for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment : The test compound (e.g., this compound, Gefitinib) is dissolved in DMSO to create a stock solution. This is then serially diluted in growth media to achieve a range of final concentrations. The media in the wells is replaced with the media containing the compound. Control wells receive media with an equivalent percentage of DMSO.
-
Incubation : Plates are incubated for 72 hours at 37°C with 5% CO₂.
-
MTT Addition : 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization : The media is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition : The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ or GI₅₀ value is then calculated based on the dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect the levels of specific proteins involved in signaling pathways, providing insight into the compound's mechanism of action.
-
Cell Lysis : Cells treated with the compound and control cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, phospho-AKT, phospho-ERK, and their total protein counterparts).
-
Secondary Antibody Incubation : The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein levels.
Resistance Mechanisms
A critical point of comparison is the mechanism of acquired resistance. For first-generation EGFR inhibitors, the most common on-target resistance mechanism is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, which occurs in approximately 50-60% of cases. This mutation increases the affinity of the receptor for ATP, reducing the inhibitor's binding efficacy. Other resistance mechanisms include amplification of MET or HER2, and downstream pathway alterations.
As this compound does not directly target EGFR, it is plausible that it may circumvent the common on-target resistance mechanisms observed with first-generation TKIs. However, resistance to this compound could potentially arise from alterations in the components of the PI3K-AKT and RAS-ERK pathways or in the regulation of its putative target, PP2A. Further research is needed to elucidate potential resistance mechanisms to this compound.
Conclusion
This compound and first-generation EGFR inhibitors represent distinct therapeutic strategies for cancers with aberrant EGFR signaling. First-generation inhibitors directly target the EGFR kinase, while this compound appears to act downstream by modulating the PI3K-AKT and RAS-ERK pathways, potentially through the activation of PP2A.
The preclinical data for this compound is still emerging, and further studies, including direct comparative analyses and elucidation of its definitive molecular target, are necessary to fully understand its therapeutic potential. The differing mechanisms of action suggest that this compound could potentially be effective in tumors resistant to first-generation EGFR inhibitors, a hypothesis that warrants further investigation. This guide provides a foundational framework for understanding the key differences and guiding future research in this area.
References
Comparative Analysis: Erlotinib vs. the Hypothetical Agent RTC-5
Disclaimer: This comparative guide provides an analysis of the well-established anti-cancer drug erlotinib (B232) against RTC-5. It is critical to note that, following a comprehensive review of publicly available scientific literature, no specific therapeutic agent designated "this compound" with peer-reviewed, published experimental data could be identified. The information presented for this compound is based on a technical guide from a chemical supplier and should be considered hypothetical. This guide is intended for illustrative and educational purposes for researchers, scientists, and drug development professionals.
Introduction
In the landscape of targeted cancer therapy, the inhibition of key signaling pathways that drive tumor growth and survival is a cornerstone of modern drug development. This guide presents a comparative analysis of erlotinib, an FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and this compound, a novel, putative phenothiazine (B1677639) derivative. While erlotinib has a well-documented mechanism of action and extensive clinical data, this compound is presented as a compound that negatively regulates the PI3K-AKT and RAS-ERK signaling cascades downstream of receptor tyrosine kinases.
Mechanism of Action and Target Profile
Erlotinib is a small molecule inhibitor that specifically targets the EGFR tyrosine kinase.[1][2][] By binding to the ATP-binding site of the intracellular domain of EGFR, erlotinib prevents the autophosphorylation and activation of the receptor.[2][][4] This blockade inhibits the downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[4] Erlotinib has shown significant efficacy in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[1][5][6]
This compound , as described in hypothetical documentation, is a phenothiazine derivative proposed to exert its anti-cancer effects by downregulating the PI3K-AKT and RAS-ERK signaling pathways.[7] Unlike erlotinib's direct action on EGFR, the precise molecular target of this compound has not been fully elucidated.[7] The available information suggests that it acts at a point downstream of the receptor, leading to a decrease in the phosphorylation of key signaling proteins such as AKT and ERK.[7]
Signaling Pathway Diagrams
References
- 1. How does erlotinib work (mechanism of action)? [drugs.com]
- 2. Erlotinib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Emergence of Next-Generation Tyrosine Kinase Inhibitors: A Comparative Guide to Overcoming Acquired Resistance
A Note on the Investigational Compound RTC-5: Initial searches for a therapeutic agent designated "this compound" have not yielded information on a clinically or preclinically evaluated compound. The name appears in hypothetical technical guides and is likely used for illustrative purposes. Therefore, this guide will focus on real-world examples of next-generation tyrosine kinase inhibitors (TKIs) that have been successfully developed to overcome well-documented mechanisms of resistance to their predecessors, providing a valuable comparison for researchers, scientists, and drug development professionals.
This guide will compare the performance of next-generation TKIs against their earlier-generation counterparts in the context of acquired resistance in non-small cell lung cancer (NSCLC), a field where this therapeutic challenge has been extensively studied. We will focus on two key examples: the development of Osimertinib to overcome resistance to first- and second-generation EGFR inhibitors, and the development of Lorlatinib to combat resistance to first- and second-generation ALK inhibitors.
Overcoming EGFR TKI Resistance: The Case of Osimertinib
First- and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, have demonstrated significant efficacy in patients with NSCLC harboring activating EGFR mutations (e.g., exon 19 deletions and L858R). However, the majority of patients eventually develop acquired resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1] This mutation increases the ATP affinity of the EGFR kinase domain, reducing the binding efficacy of these earlier-generation inhibitors.[2]
Osimertinib is a third-generation, irreversible EGFR TKI designed to selectively inhibit both the sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1][2]
Quantitative Data Summary: In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Osimertinib compared to earlier generation EGFR TKIs against various EGFR mutant cell lines. Lower IC50 values indicate greater potency.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Afatinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 10 - 20 | 10 - 20 | 1 - 10 |
| H1975 | L858R + T790M | 15 - 25 | > 5000 | > 1000 |
| HCC827 | Exon 19 deletion | 5 - 15 | 5 - 15 | 0.5 - 5 |
| NCI-H1975 | L858R/T790M | 6 | >1000 | 296 |
Data compiled from multiple preclinical studies. Actual values may vary between experiments.
Clinical Performance in T790M-Positive NSCLC
The efficacy of Osimertinib in patients with EGFR T790M-positive NSCLC who had progressed on prior EGFR TKI therapy was demonstrated in the AURA3 clinical trial.
| Clinical Endpoint | Osimertinib (n=279) | Platinum-Pemetrexed Chemotherapy (n=140) |
| Objective Response Rate (ORR) | 71% (95% CI: 65-76) | 31% (95% CI: 24-40) |
| Median Progression-Free Survival (PFS) | 10.1 months (95% CI: 8.3-12.3) | 4.4 months (95% CI: 4.2-5.6) |
| Median Duration of Response (DoR) | 9.7 months | 4.1 months |
Data from the AURA3 Phase III clinical trial.[3][4][5]
Overcoming ALK TKI Resistance: The Case of Lorlatinib
Rearrangements in the anaplastic lymphoma kinase (ALK) gene define a distinct molecular subtype of NSCLC that is highly responsive to ALK TKIs. Crizotinib, a first-generation ALK TKI, and second-generation inhibitors like alectinib, ceritinib, and brigatinib (B606365) have shown significant clinical benefit. However, acquired resistance inevitably emerges, often through secondary mutations in the ALK kinase domain, such as the L1196M "gatekeeper" mutation and the G1202R solvent front mutation.
Lorlatinib is a third-generation ALK TKI with a novel macrocyclic structure that enables it to potently inhibit a broad spectrum of known ALK resistance mutations and penetrate the central nervous system (CNS).[6]
Quantitative Data Summary: In Vitro Potency
The following table presents the IC50 values of Lorlatinib and other ALK TKIs against cell lines expressing various ALK fusion proteins with and without resistance mutations.
| EML4-ALK Variant | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type | 101 | 48 | 35 | 32 | 6 |
| L1196M | 393 | 64 | 110 | 103 | 12 |
| G1269A | 299 | 62 | 100 | 114 | 12 |
| I1171T | 103 | 412 | 34 | 43 | 13 |
| F1174C | 114 | 45 | 291 | 136 | 13 |
| G1202R | 1965 | 1790 | 1030 | 484 | 88 |
Data adapted from preclinical studies. IC50 values represent the concentration required to inhibit 50% of ALK phosphorylation in cellular assays.[7]
Clinical Performance in ALK-Positive NSCLC with Prior TKI Therapy
A global Phase 2 study of Lorlatinib enrolled patients with advanced ALK-positive NSCLC who had been previously treated with one or more ALK TKIs.
| Patient Cohort (Prior ALK TKI Therapy) | Overall Response Rate (ORR) | Intracranial ORR (in patients with measurable CNS lesions) |
| 1 prior TKI (Crizotinib) | 69.5% | 87% |
| ≥1 prior 2nd-gen TKI | 38.7% | 53% |
| 2-3 prior TKIs | 39.6% | 48% |
Data from a global Phase 2 clinical trial of Lorlatinib.[6][8]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by these TKIs and the mechanisms by which next-generation inhibitors overcome resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AURA3 Clinical Study Data – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 4. cda-amc.ca [cda-amc.ca]
- 5. AURA3 trial: does Tagrisso (osimertinib) have the potential to become the new standard of care for second-line treatment of patients with EGFR T790M mutation-positive locally advanced or metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lorlatinib in patients with ALK-positive non-small-cell lung cancer: results from a global phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Independent Verification of RTC-5's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of the novel phenothiazine (B1677639) derivative, RTC-5 (also known as TRC-382), with other established and experimental phenothiazine-based anti-cancer agents. The information herein is collated from available data to assist in the independent verification and further investigation of this compound's therapeutic potential.
Disclaimer: As of the latest literature review, detailed independent, peer-reviewed studies specifically validating the anti-tumor activity of this compound (TRC-382) are limited. The data presented for this compound is primarily derived from commercially available research chemical datasheets. In contrast, the data for comparator compounds are sourced from peer-reviewed scientific publications.
Comparative Anti-Tumor Activity of Phenothiazine Derivatives
The following table summarizes the in vitro cytotoxic activity of this compound and other notable phenothiazine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are presented to indicate the potency of each compound. Lower values signify greater anti-tumor activity.
| Compound | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| This compound (TRC-382) | H1650 | Lung Adenocarcinoma | 12.6 (GI50) | [1] |
| Trifluoperazine | PC-3 | Prostate Cancer | 6.67 | [2] |
| Thioridazine | Ovarian, Lung, Cervical Cancers | - | Potent antiproliferative effects | [3] |
| Prochlorperazine | Squamous Cell Carcinoma | - | Enhances efficacy of anticancer antibodies | [3] |
| Fluphenazine | Lung, TNBC, Colon, Liver, Brain, Leukemia, Oral, Ovarian, Skin Cancers | - | Effective in reducing cell viability | [4] |
| CWHM-974 | Various Cancer Cell Lines | - | More potent than Fluphenazine | [5] |
| Compound 4b | HepG-2 | Hepatocellular Carcinoma | 7.14 (µg/mL) | [6] |
| Compound 4k | HepG-2 | Hepatocellular Carcinoma | 7.61 (µg/mL) | [6] |
| 10H-1,9-diazaphenothiazine | Melanoma C-32 | Melanoma | 3.83 | [7] |
| Compound 31 | T-47D | Ductal Carcinoma | 9.6 (µg/mL) | [7] |
Mechanism of Action of this compound
This compound is reported to exert its anti-tumor effects through the concurrent negative regulation of two critical oncogenic signaling pathways: PI3K-AKT and RAS-ERK.[1] These pathways are frequently hyperactivated in various cancers, promoting cell proliferation, survival, and growth. By inhibiting the phosphorylation of key proteins such as AKT and ERK, this compound effectively disrupts these pro-cancerous signals.[1]
Experimental Protocols
Detailed below are generalized methodologies for key experiments used to assess the anti-tumor activity of compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 or GI50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
-
Cell Treatment and Lysis: Cancer cells are treated with the test compound at various concentrations and for different durations. After treatment, the cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal with an imaging system. The intensity of the bands is quantified to determine the relative protein levels.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. brieflands.com [brieflands.com]
- 4. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for RTC-5
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. This document provides essential guidance on the proper disposal of RTC-5, a compound with anti-cancer properties, ensuring that its handling and disposal are conducted with the utmost care and in accordance with safety protocols. As customers' preferred source for laboratory safety and chemical handling information, we aim to build deep trust by providing value that extends beyond the product itself.
Note: The following procedures are based on general best practices for the disposal of hazardous chemical waste. The official Safety Data Sheet (SDS) for this compound (TRC-382) must be obtained from the supplier and consulted for specific handling and disposal instructions. This compound is an optimized phenothiazine (B1677639) with anti-cancer potency and should be handled as a potentially cytotoxic and hazardous compound.[1]
Immediate Safety and Logistical Information
Proper disposal of this compound is critical to prevent environmental contamination and ensure the safety of all laboratory personnel. The following table summarizes key information, and the subsequent sections provide detailed procedural guidance.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste (Assumed Cytotoxic) | General Laboratory Safety Guidelines |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile recommended), safety goggles, lab coat, and in some cases, respiratory protection. | [2][3][4] |
| Containerization | Clearly labeled, leak-proof, and chemically compatible containers. | [5][6][7] |
| Storage of Waste | In a designated, well-ventilated, and secure area, segregated from incompatible materials. | [5][7] |
| Disposal Method | Through a licensed hazardous waste disposal service. Do not dispose of down the drain or in regular trash. | [5][6][8] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product, contaminated materials, and solutions.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Gloves: Always wear two pairs of chemical-resistant gloves (nitrile gloves are a common standard for handling cytotoxic drugs) when handling this compound waste.[3][9]
-
Eye Protection: Wear safety goggles or a face shield to protect against splashes.[3][4]
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn to prevent contamination of personal clothing.
-
Work Area: All handling of this compound waste should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the waste, even after removing gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused this compound powder, contaminated personal protective equipment (gloves, disposable lab coats), and other solid materials (e.g., weighing boats, contaminated wipes) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Sharps Waste:
-
Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
3. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[6]
-
The label should also include:
-
The full chemical name: "this compound (TRC-382)"
-
The primary hazard(s) (e.g., "Cytotoxic," "Toxic")
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
4. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[7]
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to capture any potential leaks.[5][6]
-
Keep waste containers closed except when adding waste.[5][6]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Never dispose of this compound waste down the sink or in the regular trash.[5][8]
Mandatory Visualizations
To further clarify the procedural flow and logical relationships in the disposal process, the following diagrams are provided.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Logical flow of this compound from waste generation to final disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ohsinsider.com [ohsinsider.com]
- 4. ipservices.care [ipservices.care]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
Essential Safety and Handling Protocols for the Investigational Compound RTC-5
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for the novel anti-cancer agent RTC-5 (also known as TRC-382). As an optimized phenothiazine (B1677639) derivative, this compound requires careful handling to ensure personnel safety and maintain experimental integrity. This guide is intended to be your preferred resource for laboratory safety and chemical handling of this compound.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the compound belongs to the phenothiazine class of chemicals. Therefore, the following precautions are based on the known hazard profile of phenothiazines and should be strictly adhered to.
Personal Protective Equipment (PPE) is mandatory for all procedures involving this compound.
A summary of recommended PPE is provided in the table below.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Chemical fume hood- Nitrile gloves (double gloving recommended)- Safety goggles- Lab coat- Closed-toe shoes |
| Solution Preparation and Handling | - Chemical fume hood- Nitrile gloves- Safety goggles- Lab coat- Closed-toe shoes |
| In Vitro and In Vivo Experiments | - Procedures should be conducted in a designated area- Nitrile gloves- Safety goggles- Lab coat- Closed-toe shoes |
Operational and Disposal Plans
A clear operational plan is essential for the safe and effective use of this compound in a laboratory setting.
Handling and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refer to the supplier's recommendations, which are typically -20°C for the solid form.
-
Solutions: this compound is often dissolved in solvents like DMSO.[1] Stock solutions should be stored at -80°C.[1] Avoid repeated freeze-thaw cycles.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused solutions, pipette tips, gloves, and other consumables, must be segregated as hazardous chemical waste.
-
Disposal Method: Based on guidelines for the parent compound, phenothiazine, the recommended disposal method is to dissolve the compound in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Always consult with your institution's environmental health and safety (EHS) department for specific disposal protocols. Do not dispose of this compound down the drain.
Quantitative Data Summary
This compound has demonstrated potent anti-cancer activity in preclinical studies.[1] The following table summarizes its in vitro efficacy in a human lung adenocarcinoma cell line.
| Cell Line | Assay Type | Metric | Value | Reference |
| NCI-H1650 | Growth Inhibition | GI₅₀ | 12.6 µM | [3] |
Experimental Protocols
Western Blot Analysis for Phospho-AKT and Phospho-ERK Levels
This protocol describes a general method for assessing the effect of this compound on the PI3K-AKT and RAS-ERK signaling pathways by measuring the phosphorylation status of key proteins.
-
Cell Culture and Treatment:
-
Plate NCI-H1650 cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 20-40 µM) or a vehicle control (e.g., DMSO) for 24 hours.[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
-
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
